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  • Product: 4-Piperidinamine, 3,5-dimethyl-
  • CAS: 100421-66-7

Core Science & Biosynthesis

Foundational

4-Piperidinamine, 3,5-dimethyl- molecular weight and exact mass

An In-depth Technical Guide to 4-Piperidinamine, 3,5-dimethyl- For Researchers, Scientists, and Drug Development Professionals Core Chemical and Physical Properties 4-Piperidinamine, 3,5-dimethyl- is a diamine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Piperidinamine, 3,5-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

4-Piperidinamine, 3,5-dimethyl- is a diamine derivative of a dimethyl-substituted piperidine ring. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with biological targets. The addition of methyl and amine functional groups to the piperidine core, as in the case of 4-Piperidinamine, 3,5-dimethyl-, provides specific steric and electronic properties that can be exploited in drug design and as a building block in organic synthesis.

A summary of the key chemical identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name 3,5-dimethylpiperidin-4-amineN/A
CAS Number 100421-66-7
Molecular Formula C7H16N2[1]
Molecular Weight 128.2153 g/mol [1]
Exact Mass 128.131348519 Da

The physical properties of 4-Piperidinamine, 3,5-dimethyl- are not extensively documented in publicly available literature. However, by examining related compounds such as 3,5-dimethylpiperidine and N,N-dimethylpiperidin-4-amine, we can infer some of its likely characteristics.

PropertyInferred ValueBasis of Inference (Related Compound)Source
Appearance Colorless to light yellow liquid3,5-Dimethylpiperidine[2]
Boiling Point ~140-190 °C3,5-Dimethylpiperidine (137–139°C), N,N-Dimethylpiperidin-4-amine (187°C)[2][3]
Solubility Soluble in most organic solvents3,5-Dimethylpiperidine[2]
pKa ~10.10 (Predicted)N,N-Dimethylpiperidin-4-amine[3]

Synthesis and Characterization

A logical synthetic workflow is proposed below:

Synthesis_of_4-Piperidinamine_3_5-dimethyl A 3,5-Dimethyl-4-piperidone C Reductive Amination A->C Precursor B Ammonia or Ammonium Salt B->C Amine Source D 4-Piperidinamine, 3,5-dimethyl- C->D Product

Figure 1: A proposed synthetic workflow for 4-Piperidinamine, 3,5-dimethyl- via reductive amination of the corresponding piperidone.

Experimental Protocol: Reductive Amination (Hypothetical)

  • Reaction Setup: To a solution of 3,5-dimethyl-4-piperidone in a suitable solvent (e.g., methanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Formation of Imine: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once the imine formation is complete, introduce a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for their selectivity.

  • Work-up and Purification: After the reduction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 4-Piperidinamine, 3,5-dimethyl-.

Characterization of the final product would be crucial to confirm its identity and purity. The following techniques would be employed:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl groups, the methine protons at C3 and C5, the amine protons, and the protons on the piperidine ring.
¹³C NMR Resonances for the two distinct methyl carbons, the methine carbons, and the carbons of the piperidine ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.
IR Spec. Characteristic N-H stretching vibrations for the primary amine, as well as C-H and C-N stretching bands.

Applications in Research and Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry. The specific substitution pattern of 4-Piperidinamine, 3,5-dimethyl- suggests several areas of potential application.

Building Block in Organic Synthesis

As a bifunctional molecule with two nucleophilic nitrogen atoms, it can serve as a versatile building block for the synthesis of more complex molecules. The steric hindrance provided by the methyl groups can influence the regioselectivity of its reactions, making it a valuable tool for constructing specific molecular architectures.

Scaffold in Medicinal Chemistry

Substituted aminopiperidines are known to be key pharmacophores in a variety of therapeutic agents. The structural motifs present in 4-Piperidinamine, 3,5-dimethyl- are found in compounds targeting:

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs that act on the CNS.

  • Antibacterial Agents: Diaminopiperidine derivatives have been investigated as mimics of aminoglycosides, targeting bacterial ribosomes.[4]

  • Kinase Inhibitors: The aminopiperidine scaffold can be elaborated to create potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

The logical relationship for its application in drug discovery is outlined below:

Drug_Discovery_Application cluster_0 Drug Discovery Pipeline A 4-Piperidinamine, 3,5-dimethyl- B Lead Compound Generation A->B Starting Scaffold C Structure-Activity Relationship (SAR) Studies B->C D Candidate Drug C->D Optimization

Figure 2: The role of 4-Piperidinamine, 3,5-dimethyl- as a starting scaffold in a typical drug discovery pipeline.

Safety and Handling

While a specific safety data sheet for 4-Piperidinamine, 3,5-dimethyl- is not available, the known hazards of similar compounds, such as 3,5-dimethylpiperidine and other aminopiperidines, suggest that it should be handled with care.

Potential Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.

  • Flammable: Related compounds have low flash points.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.

Conclusion

4-Piperidinamine, 3,5-dimethyl- is a chemical compound with significant untapped potential. Its structural features make it an attractive candidate for further investigation, particularly in the fields of medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is sparse, a clear path for its synthesis and characterization can be devised based on established chemical principles. As the demand for novel chemical entities continues to grow, compounds like 4-Piperidinamine, 3,5-dimethyl- will undoubtedly play an increasingly important role in the discovery and development of new technologies and therapeutics.

References

  • Appchem. 4-Piperidinamine, 3,5-dimethyl-. [Link]

  • Cheméo. Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. [Link]

  • PubChem. (E)-4-(3,5-dimethylpiperidin-1-yl)but-2-en-1-amine. [Link]

  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine. [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • LookChem. 4-Aminopiperidine. [Link]

  • NIST. 4-Piperidinamine, 2,2,6,6-tetramethyl-. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Zhou, Y. et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. 3,5-Dimethylpiperidine. [Link]

  • ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. [Link]

Sources

Exploratory

In Vitro Pharmacokinetics of 3,5-Dimethylpiperidin-4-amine: A Comprehensive Technical Guide for Preclinical Profiling

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Grounding 3,5-Dimethylpiperidin-4-amine (CAS: 100421-66-7) is a highly versatile a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Grounding

3,5-Dimethylpiperidin-4-amine (CAS: 100421-66-7) is a highly versatile alicyclic diamine building block frequently incorporated into kinase inhibitors, GPCR ligands, and ion channel modulators. While the piperidine scaffold is ubiquitous in pharmaceuticals, the addition of the 3,5-dimethyl groups and the 4-amino substitution fundamentally alters its physicochemical and pharmacokinetic (PK) landscape.

As a Senior Application Scientist, I approach the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound by first analyzing its structural causality. The piperidine nitrogen is highly basic (pKa ~10.5), and the primary amine is also basic (pKa ~9.5). At a physiological pH of 7.4, the molecule exists predominantly in a di-cationic state. While this enhances aqueous solubility, it inherently restricts passive transcellular permeability. However, the 3,5-dimethyl substitution increases the molecule's lipophilicity (LogD) compared to an unsubstituted piperidine, creating a delicate balance between solubility and permeability that must be rigorously tested.

ADME_Workflow Start Test Article: 3,5-dimethylpiperidin-4-amine PhysChem Physicochemical Profiling (pKa, LogD, Kinetic Solubility) Start->PhysChem Perm Absorption / Permeability (Caco-2, PAMPA) PhysChem->Perm Metab Metabolic Stability (HLM, Hepatocytes) PhysChem->Metab Dist Distribution (Plasma Protein Binding) PhysChem->Dist Data In Vitro-In Vivo Extrapolation (IVIVE) & PK Modeling Perm->Data Metab->Data Dist->Data

Figure 1: Standardized In Vitro ADME Workflow for Preclinical Candidates.

In Vitro Absorption: Permeability & Efflux

Because 3,5-dimethylpiperidin-4-amine is di-cationic at physiological pH, it is highly susceptible to being trapped in the unstirred water layer or acting as a substrate for intestinal efflux transporters like P-glycoprotein (P-gp). Therefore, the Caco-2 cell monolayer assay is prioritized over the cell-free PAMPA (Parallel Artificial Membrane Permeability Assay), as PAMPA cannot detect active transporter-mediated efflux.

Step-by-Step Methodology: Caco-2 Bidirectional Permeability

To ensure a self-validating system, this protocol incorporates strict internal controls to verify monolayer integrity and transporter functionality.

  • Cell Culture & Maturation: Seed human Caco-2 cells on polycarbonate filter membranes in 24-well Transwell plates. Culture for 21 days to ensure tight junction formation and functional apical transporter expression.

  • Dosing Preparation: Prepare the test article at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced membrane toxicity.

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add the dosing solution to the apical chamber to simulate intestinal lumen absorption.

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber to simulate systemic efflux.

    • Incubate at 37°C, 5% CO₂ for exactly 120 minutes.

  • Sampling & Quenching: Extract 50 µL from both receiver and donor chambers. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Causality & Validation: The assay is only deemed valid if the internal control Atenolol (a marker of passive paracellular transport) yields a Papp​<2×10−6 cm/s, and Verapamil (a P-gp substrate) demonstrates an ER>2.0 .

In Vitro Metabolism: Microsomal & Hepatocyte Stability

Unsubstituted piperidines are notoriously prone to cytochrome P450 (CYP)-mediated ring oxidation (at the 2, 3, 4, 5, and 6 positions) and N-oxidation. However, the structural causality of the 3,5-dimethyl substitution provides significant steric hindrance, shielding the 3 and 5 positions from enzymatic attack. Consequently, metabolism is forced toward the primary amine (N-oxidation) or the unhindered alpha-carbons (2,6-positions), which can lead to ring opening[1].

To capture both Phase I (oxidation) and Phase II (conjugation) pathways, we utilize both Human Liver Microsomes (HLM) and cryopreserved human hepatocytes[2].

Metabolic_Pathways Parent 3,5-dimethylpiperidin-4-amine (Parent Compound) N_Oxidation N-Oxidation (Primary Amine / Piperidine N) Parent->N_Oxidation CYP / FMO Ring_Oxidation Ring Oxidation (Sterically Hindered by Methyls) Parent->Ring_Oxidation CYP3A4 N_Dealkylation N-Dealkylation (If substituted at Piperidine N) Parent->N_Dealkylation CYP Phase2 Phase II Conjugation (Glucuronidation at Primary Amine) Parent->Phase2 UGTs

Figure 2: Proposed Metabolic Pathways and Steric Hindrance Logic.

Step-by-Step Methodology: HLM Intrinsic Clearance ( CLint​ )
  • Matrix Preparation: Pre-warm 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C.

  • Initiation: Spike 3,5-dimethylpiperidin-4-amine to a final concentration of 1 µM. Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP enzymes).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the log-linear depletion of the parent compound.

  • Validation: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The assay is validated by running parallel incubations with Testosterone (CYP3A4 positive control) and a minus-NADPH negative control to rule out non-enzymatic chemical degradation[1].

Distribution: Plasma Protein Binding (PPB)

Basic amines typically bind to alpha-1-acid glycoprotein (AAG) rather than human serum albumin (HSA). Given the low molecular weight and moderate lipophilicity of 3,5-dimethylpiperidin-4-amine, we expect a high fraction unbound ( fu​>0.5 ). We utilize Rapid Equilibrium Dialysis (RED) over ultrafiltration to prevent the non-specific binding issues commonly associated with lipophilic amines adhering to filter membranes.

Step-by-Step Methodology: Rapid Equilibrium Dialysis
  • Preparation: Load 200 µL of human plasma spiked with 5 µM of the test article into the sample chamber of a RED device (8K MWCO membrane).

  • Buffer Addition: Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 to 6 hours to reach thermodynamic equilibrium.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples to ensure identical matrix effects during mass spectrometry.

  • Validation: The assay requires a mass balance recovery of >85% and a Warfarin control demonstrating >98% binding.

Data Synthesis & Acceptance Criteria

To facilitate In Vitro-In Vivo Extrapolation (IVIVE), the quantitative data generated from the protocols above must be evaluated against strict industry-standard acceptance criteria.

Table 1: Expected In Vitro PK Parameters & Assay Acceptance Criteria

Assay / ParameterTarget Metric for 3,5-dimethylpiperidin-4-amineSelf-Validating Acceptance Criteria
Caco-2 Permeability Papp​ (A→B)Mass Balance >80%; Atenolol Papp​<2×10−6 cm/s
Efflux Potential Efflux Ratio (ER)Verapamil ER > 2.0; Lucifer Yellow < 1% leakage
HLM Stability CLint​ (µL/min/mg protein)Testosterone t1/2​<15 min; Minus-NADPH depletion < 10%
Hepatocyte Stability CLint​ (µL/min/10⁶ cells)Diclofenac t1/2​<30 min; Cell viability > 80% pre-assay
Plasma Protein Binding Fraction unbound ( fu​ )Warfarin binding > 98%; Total Recovery > 85%

References

  • Di, L., & Kerns, E. H. (2003). Profiling in vitro ADME properties in early drug discovery. Drug Discovery Today, 8(7), 316-323.

  • Obach, R. S., Baxter, J. G., Liston, T. E., Silber, B. M., Jones, B. C., MacIntyre, F., Rance, D. J., & Wastall, P. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.

  • Stringer, R., Nicklin, P. L., & Houston, J. B. (2008). Reliability of human cryopreserved hepatocytes and liver microsomes as in vitro systems to predict metabolic clearance. Xenobiotica, 38(10), 1313-1329.

Sources

Foundational

Biological Activity of 3,5-Dimethyl-4-piperidinamine Derivatives: A Technical Guide to TRPA1 Modulation

Executive Summary The 3,5-dimethyl-4-piperidinamine scaffold has emerged as a critical pharmacophore in the development of novel neuro-modulatory agents, specifically targeting the Transient Receptor Potential Ankyrin 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dimethyl-4-piperidinamine scaffold has emerged as a critical pharmacophore in the development of novel neuro-modulatory agents, specifically targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[1][2]. TRPA1 functions as a primary chemosensor in sensory neurons, mediating nociception, pruritus (itch), and neurogenic inflammation[2][3]. Unlike traditional electrophilic agonists (e.g., allyl isothiocyanate) that activate TRPA1 via covalent modification of cysteine residues, specific piperidine carboxamides (PIPCs) and 3,5-dimethyl-4-piperidinamine derivatives act as potent noncovalent modulators[2].

This whitepaper provides an in-depth mechanistic analysis, structural rationale, and validated experimental workflows for evaluating the biological activity of these derivatives in drug discovery pipelines.

Molecular Rationale: The 3,5-Dimethyl-4-piperidinamine Scaffold

The structural configuration of 3,5-dimethyl-4-piperidinamine provides a rigidified, sterically tuned core that optimally occupies the hydrophobic binding pockets of target ion channels[1][4].

  • Steric Hindrance and Selectivity: The methyl groups at the 3 and 5 positions restrict the conformational flexibility of the piperidine ring. This restriction decreases the entropic penalty upon binding to the TRPA1 channel, enhancing binding affinity.

  • Noncovalent Interaction: These derivatives bind to a highly conserved hydrophobic pocket located at the interface of the pore helix 1 (PH1) and the S5/S6 transmembrane segments of the TRPA1 channel[4]. This binding site overlaps with known allosteric modulators like A-967079, allowing these compounds to induce conformational changes that lead to channel gating without requiring reactive electrophilic warheads[2][4].

Primary Biological Target: TRPA1 Signaling Pathway

Activation of TRPA1 by 3,5-dimethyl-4-piperidinamine derivatives triggers a well-defined intracellular signaling cascade. Understanding this pathway is crucial for interpreting phenotypic assay data.

TRPA1_Pathway A 3,5-Dimethyl-4-piperidinamine Derivative B TRPA1 Channel (Noncovalent Binding) A->B Agonism/Modulation C Ca2+ Influx B->C Channel Opening D Depolarization of Nociceptor Terminals C->D E Release of Neuropeptides (Substance P, CGRP) D->E F Pain / Itch / Neurogenic Inflammation E->F

Caption: Mechanistic pathway of TRPA1 activation by noncovalent piperidinamine modulators.

When these derivatives bind, they induce rapid channel opening, leading to a massive influx of calcium ( Ca2+ ) and sodium ( Na+ ) ions[5]. This depolarizes the sensory neuron, propagating action potentials to the central nervous system and triggering the local release of pro-inflammatory neuropeptides[3][5]. Interestingly, sustained activation often leads to rapid functional desensitization, which paradoxically results in antinociceptive (pain-relieving) effects in vivo[3][5].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological profiles of representative piperidine-based TRPA1 modulators.

Compound Class / PrototypeTargetModulator TypePotency ( EC50​ / IC50​ )Pharmacological Effect
PIPC1 (Piperidine carboxamide)Human TRPA1Noncovalent Agonist~10 nMRobust Ca2+ influx; rapid desensitization[2][5]
PIPC2 Human TRPA1Noncovalent Agonist~40 nMStrong agonist; prevents subsequent AITC response[2][5]
A-967079 (Reference)Human TRPA1Antagonist~1 µM (Inhibitory)Blocks PIPC-induced activation[2][5]
3,5-Dimethyl-4-piperidinamine TRPA1ModulatorVariable (Sub-µM)Investigational analgesic/anti-inflammatory[1]

Note: The apparent potency in patch-clamp experiments can sometimes be overestimated due to rapid calcium-dependent desensitization[5].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 3,5-dimethyl-4-piperidinamine derivatives, researchers must employ a combination of high-throughput fluorescence assays and high-resolution electrophysiology.

High-Throughput Calcium Influx Assay

Assay_Workflow S1 Step 1: Cell Culture (HEK-293F TRPA1) S2 Step 2: Dye Loading (Fluo-4 AM) S1->S2 S3 Step 3: Compound Addition S2->S3 S4 Step 4: Fluorescence Readout S3->S4 S5 Step 5: Data Analysis (EC50 Calculation) S4->S5

Caption: Step-by-step workflow for the high-throughput intracellular calcium influx assay.

Methodology:

  • Cell Preparation: Plate HEK-293F cells transiently expressing human TRPA1 in 384-well poly-D-lysine coated plates[2]. Causality: HEK-293F cells lack endogenous TRPA1, ensuring the measured signal is exclusively due to the transfected channel.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES) for 45 minutes at 37°C. Causality: The AM ester facilitates cell permeability; intracellular esterases cleave the AM group, trapping the active fluorophore inside.

  • Baseline Measurement: Record baseline fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) system for 10 seconds.

  • Compound Addition: Inject the 3,5-dimethyl-4-piperidinamine derivatives (ranging from 1 pM to 10 µM) and continuously monitor fluorescence for 3 minutes.

  • Validation Step (Self-Validating System): Following the test compound, inject a known saturating concentration of a covalent agonist (e.g., 100 µM AITC). Causality: If the test compound acts as an agonist and desensitizes the channel, the subsequent AITC response will be blunted[5]. If it is an antagonist, it will block the AITC response.

Whole-Cell Patch-Clamp Electrophysiology

To confirm that the calcium signals are due to direct channel gating rather than secondary intracellular release, patch-clamp recordings are mandatory.

Methodology:

  • Setup: Use borosilicate glass pipettes (resistance 2–4 MΩ) filled with an intracellular solution.

  • Buffer Selection: Utilize a divalent-free extracellular solution. Causality: TRPA1 undergoes rapid, profound desensitization in the presence of extracellular calcium. Removing divalent cations allows for the accurate measurement of peak current amplitudes and steady-state kinetics without the confounding variable of rapid desensitization[5].

  • Voltage Protocol: Apply voltage ramps from −100 mV to +100 mV over 500 ms.

  • Perfusion: Apply the piperidinamine derivative via a rapid gravity-fed perfusion system. Record the fast-onset currents and subsequent decay[5].

Clinical Implications & Future Directions

The discovery that piperidine derivatives can noncovalently modulate TRPA1 opens new avenues for treating chronic pain, diabetic neuropathy, and respiratory conditions like asthma[2][3]. Because these compounds do not rely on reactive electrophilic chemistry, they theoretically possess superior safety profiles and lower risks of off-target toxicity compared to earlier generation TRPA1 modulators. Future drug development should focus on optimizing the stereochemistry of the 3,5-dimethyl substitutions to maximize the therapeutic window between initial channel activation and subsequent desensitization-induced analgesia.

Sources

Exploratory

Preclinical Safety and Toxicity Profile of 4-Piperidinamine, 3,5-dimethyl-: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist overseeing preclinical safety, I approach the toxicological evaluation of 4-Piperidinamine, 3,5-dimethyl- (CAS 100421-66-7) not merely as a checklist of standard assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical safety, I approach the toxicological evaluation of 4-Piperidinamine, 3,5-dimethyl- (CAS 100421-66-7) not merely as a checklist of standard assays, but as a mechanistic puzzle. This compound—a highly versatile diamine pharmacophore—is frequently utilized in the synthesis of novel therapeutics, including TRPA1 channel modulators [3] and microbial efflux pump inhibitors [4].

However, its structural features—specifically the basic secondary piperidine nitrogen and the primary exocyclic amine—introduce specific toxicological liabilities. This whitepaper synthesizes the physicochemical structural alerts, known hazard classifications, and the rigorous, self-validating experimental protocols required to de-risk this scaffold during early-stage drug development.

Physicochemical Properties & Structural Alerts

The toxicological behavior of 3,5-dimethylpiperidin-4-amine is fundamentally driven by its physicochemical properties. The dual amine functionality results in a highly basic molecule (pKa ~9.5–10.5). When incorporated into larger drug molecules, this basicity, combined with the lipophilicity imparted by the 3,5-dimethyl substitutions, creates a classic structural alert for lysosomotropism and blood-brain barrier (BBB) penetration .

Table 1: Chemical Identifiers and GHS Hazard Profile

Note: Hazard data is synthesized from foundational scaffold data and closely related structural analogs (e.g., 1-benzyl-3,5-dimethylpiperidin-4-amine [1] and 1,4-dimethylpiperidin-4-amine dihydrochloride [2]).

ParameterValue / ClassificationMechanistic Rationale
CAS Number 100421-66-7N/A
Molecular Formula C7H16N2 (MW: 128.22)Low molecular weight facilitates rapid systemic absorption.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Moderate acute toxicity via oral, dermal, and inhalation routes [1, 2].
Tissue Damage Skin Corr. 1B (H314) / Eye Dam. 1 (H318)High basicity causes rapid local pH alterations, leading to severe tissue irritation and potential necrosis upon direct contact [1].
Systemic Toxicity STOT SE 3 (H336)Lipophilic basic amines readily cross the BBB, interacting with CNS targets to cause drowsiness or dizziness [1, 2].

Mechanistic Toxicology: The Lysosomotropism Liability

A critical failure point for basic aliphatic amines in preclinical development is Drug-Induced Phospholipidosis (DIPL) . Because 3,5-dimethylpiperidin-4-amine derivatives are uncharged at physiological pH (7.4), they passively diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amines become rapidly protonated.

This protonation traps the molecule inside the organelle (ion trapping), where it binds to phospholipids and inhibits lysosomal phospholipases, leading to toxic lipid accumulation.

Lysosomotropism A Basic Aliphatic Amine (pKa > 8.5) B Passive Diffusion Across Cell Membrane A->B C Protonation in Lysosome (pH ~4.5) B->C D Lysosomal Trapping (Ion Trapping) C->D Prevents Efflux E Drug-Induced Phospholipidosis (DIPL) D->E Phospholipase Inhibition

Fig 1: Mechanistic pathway of lysosomal trapping and phospholipidosis induced by basic amines.

Self-Validating Preclinical Safety Protocols

To advance derivatives of this scaffold [5], we must employ assays that do not merely generate data, but actively validate their own accuracy through rigorous internal controls.

Protocol A: High-Content Screening (HCS) for Cytotoxicity and Phospholipidosis

Causality: Standard MTT assays often miss DIPL because cells may remain metabolically active while accumulating toxic lipid loads. We utilize HCS with fluorescent lipid probes to simultaneously quantify cell viability (nuclear condensation) and phospholipidosis. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with the test compound (0.1 µM to 100 µM, 10-point dose-response) for 48 hours.

  • Staining: Wash cells with PBS. Add a staining cocktail containing Hoechst 33342 (nuclear marker) and HCS LipidTOX™ Red (neutral lipid stain). Incubate for 30 minutes.

  • Imaging & Analysis: Image using an automated confocal microscope (e.g., PerkinElmer Operetta). Quantify the total area of lipid droplets per cell.

  • Self-Validation System: The assay is only deemed valid if the positive control (Amiodarone , 10 µM) induces a >3-fold increase in LipidTOX fluorescence compared to the vehicle control (0.1% DMSO), and the vehicle control exhibits <10% well-to-well variance.

Protocol B: GLP-Compliant hERG Patch-Clamp Assay

Causality: Piperidine rings are notorious for binding to the inner cavity of the hERG potassium channel (specifically interacting with Y652 and F656 residues), leading to QT prolongation. We use manual or automated patch-clamp over rubidium flux assays because basic amines often exhibit state-dependent blockades that flux assays fail to detect. Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology: Establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound extracellularly for 5 minutes or until steady-state block is achieved.

  • Self-Validation System: Baseline tail current must remain stable (±5% variance) for 3 minutes pre-dose. The positive control (E-4031 , 500 nM) must inhibit >80% of the tail current. If these criteria are not met, the cell is discarded.

Protocol C: Acute Maximum Tolerated Dose (MTD) & FOB in Rodents

Causality: Given the GHS classification of STOT SE 3 (drowsiness/dizziness) [1, 2], in vivo neurotoxicity must be quantified. The Functional Observational Battery (FOB) evaluates the exact CNS depressant effects predicted by the scaffold's lipophilic basicity. Step-by-Step Methodology:

  • Dose Escalation: Administer the compound via oral gavage to Sprague-Dawley rats (n=3/sex/group) at escalating doses (e.g., 10, 30, 100 mg/kg).

  • FOB Assessment: At Tmax (typically 1-2 hours post-dose), conduct a blinded FOB. Score parameters including locomotor activity, righting reflex, pupil size, and grip strength.

  • Observation: Monitor body weight and clinical signs daily for 7 days.

  • Self-Validation System: The concurrent vehicle control group must score '0' on all abnormal neurobehavioral scales. Any baseline deviation in the control cohort invalidates the readouts for that day.

Quantitative Data Presentation

When evaluating 3,5-dimethylpiperidin-4-amine derivatives, researchers should benchmark their findings against the expected safety thresholds for this chemical class.

Table 2: Preclinical Safety Metrics (Representative Thresholds)
Assay / EndpointTarget Safety ThresholdTypical Finding for Unoptimized Scaffold
Ames Test (Mutagenicity) Negative (all strains)Negative (Aliphatic amines typically lack DNA reactivity)
hERG Inhibition (IC50) > 30 µM1.5 µM – 10 µM (High liability requiring steric hindrance)
HepG2 Cytotoxicity (IC50) > 50 µM20 µM – 40 µM
In Vivo MTD (Rodent) > 100 mg/kg30 – 50 mg/kg (Dose-limiting toxicity often CNS depression)

Preclinical Decision Workflow

To prevent late-stage attrition, drug development programs utilizing this scaffold must adhere to a strict Go/No-Go decision matrix.

SafetyWorkflow Comp 3,5-dimethylpiperidin- 4-amine Scaffold InVitro In Vitro Profiling (hERG, Ames, HCS) Comp->InVitro InVivo In Vivo Tox (MTD, FOB) InVitro->InVivo Safety Margin >10x Halt Structural Optimization InVitro->Halt High Toxicity Risk Risk Assessment (STOT SE 3) InVivo->Risk Adv Lead Advancement Risk->Adv Favorable Index Risk->Halt Severe CNS Effects

Fig 2: Preclinical safety decision matrix for 3,5-dimethylpiperidin-4-amine derivatives.

Conclusion

The 4-Piperidinamine, 3,5-dimethyl- scaffold is a highly valuable chemical building block, but its inherent basicity and lipophilicity demand rigorous toxicological oversight. By implementing self-validating assays focusing on hERG inhibition, phospholipidosis, and CNS depression, researchers can successfully navigate the structural alerts of this compound, optimizing it into safe and effective therapeutic agents.

References

  • NextSDS Database. Chemical Substance Information: 1-benzyl-3,5-dimethylpiperidin-4-amine (CAS 723308-54-1). NextSDS.
  • NextSDS Database. Chemical Substance Information: 1,4-dimethylpiperidin-4-amine dihydrochloride (CAS 1461708-56-4). NextSDS.
  • Google Patents. US20170001983A1 - Trpa1 modulators.
  • Google Patents. WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes.
  • Sigma-Aldrich. N,N-diethyl-3,5-dimethylpiperidin-4-amine Product Page. Sigma-Aldrich.
Foundational

Thermodynamic Stability and Degradation Pathways of 4-Piperidinamine, 3,5-dimethyl-

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists Executive Summary 4-Piperidinamine, 3,5-dimethyl- (commonly known as 3,5-dimethylpiperidin-4-amine, CAS: 100421-66-7) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists

Executive Summary

4-Piperidinamine, 3,5-dimethyl- (commonly known as 3,5-dimethylpiperidin-4-amine, CAS: 100421-66-7) is a highly versatile aliphatic heterocyclic building block[1]. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol , it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. However, the presence of both a secondary amine within the piperidine ring and a primary amine at the C4 position creates a complex thermodynamic profile. This guide synthesizes the structural thermodynamics, primary degradation mechanisms, and self-validating analytical workflows required to profile the stability of this critical intermediate.

Structural Thermodynamics & Conformational Stability

The thermodynamic stability of 3,5-dimethylpiperidin-4-amine is dictated by the conformational dynamics of the six-membered piperidine ring. Six-membered nitrogen heterocycles generally exhibit robust chemical stability, often resisting thermal degradation up to 150–160 °C in aqueous environments.

The unique feature of this molecule is the steric hindrance provided by the methyl groups at the C3 and C5 positions.

  • Conformational Locking: In a standard chair conformation, bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The 3,5-dimethyl groups sterically shield the primary amine at the C4 position.

  • Reactivity Modulation: This steric bulk significantly increases the activation energy required for nucleophilic attack or intermolecular condensation at the C4 amine. However, the secondary nitrogen within the ring remains relatively exposed, making it the primary locus for oxidative degradation[2].

Primary Degradation Mechanisms

Understanding the specific degradation vectors is critical for establishing appropriate storage conditions and predicting API shelf-life.

Oxidative Degradation

Aliphatic amines are highly susceptible to oxidation, a process often accelerated by atmospheric oxygen, light, and trace transition metals (e.g., Cu²⁺, Fe²⁺)[2].

  • Ring N-Oxidation: The most thermodynamically favorable initial degradation step is oxygen-transfer to the secondary ring nitrogen, rapidly forming a piperidine N-oxide[3]. Density Functional Theory (DFT) studies on similar aliphatic amines indicate this oxygen-transfer occurs with a low activation free energy ( ΔG‡ ) of 8–10 kcal/mol[3].

  • Ring-Opening: Prolonged oxidative stress can lead to the cleavage of the C-N bond adjacent to the ring nitrogen, resulting in the formation of ring-opened amino-aldehydes or diacids[2].

  • Primary Amine Oxidation: The C4 primary amine can undergo oxidation to form a hydroxylamine intermediate, which may further oxidize into nitroso or nitro derivatives, though this pathway is sterically hindered by the adjacent methyl groups.

Thermal Degradation

While the piperidine backbone is thermally robust, exposure to extreme heat (>150 °C) induces pyrolytic breakdown. The primary thermal degradation pathway involves the loss of ammonia (deamination) from the C4 position, leading to the formation of a 3,5-dimethyl-1,2,3,6-tetrahydropyridine derivative.

degradation_pathway Start 3,5-dimethylpiperidin-4-amine OxRing Ring N-Oxidation (ROS / O2) Start->OxRing O2, trace metals OxAmine Primary Amine Oxidation (Peroxides) Start->OxAmine Peroxides Thermal Thermal Deamination (>150°C) Start->Thermal Heat NOxide Piperidine N-oxide OxRing->NOxide Hydroxyl Hydroxylamine Intermediate OxAmine->Hydroxyl Alkene Tetrahydropyridine Thermal->Alkene -NH3 RingOpen Ring-Opened Aldehydes NOxide->RingOpen Further oxidation Nitroso Nitroso Derivatives Hydroxyl->Nitroso

Fig 1. Primary oxidative and thermal degradation pathways of 3,5-dimethylpiperidin-4-amine.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the analytical workflows used to profile this compound must be self-validating. The following protocols are designed to establish causality rather than merely observe effects.

Thermodynamic Profiling (DSC/TGA Workflow)

Objective: Determine the onset of thermal decomposition ( Td​ ) and distinguish it from volatilization.

  • Causality Principle: Standard open-pan Differential Scanning Calorimetry (DSC) often conflates endothermic evaporation with exothermic decomposition. By running parallel analyses—one in a hermetically sealed high-pressure pan and one in an open pan—we isolate the true thermodynamic breakdown of the molecule.

  • Step-by-Step Protocol:

    • Weigh 2–5 mg of 3,5-dimethylpiperidin-4-amine into a gold-plated, hermetically sealed high-pressure DSC crucible.

    • Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C under a nitrogen purge (50 mL/min).

    • Simultaneously, run a Thermogravimetric Analysis (TGA) using an open alumina pan under identical heating conditions.

    • Validation: Cross-reference the exothermic peak in the sealed DSC with the mass-loss onset in the TGA. A pure exotherm without mass loss indicates polymerization or internal rearrangement, whereas concurrent mass loss indicates pyrolytic cleavage.

Forced Degradation & LC-MS/MS Workflow

Objective: Elucidate degradation kinetics and identify specific degradants under ICH Q1A guidelines.

  • Causality Principle: To prove that a degradant is derived from the parent molecule and not a solvent artifact, a blank control (solvent only) must be subjected to identical stress. Furthermore, a mass balance calculation (Target: 100% ± 5%) is mandatory. If the sum of the parent compound and identified degradants falls below 95%, it indicates the formation of undetected volatile degradants (e.g., low-molecular-weight aldehydes from ring-cleavage).

  • Step-by-Step Protocol:

    • Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Water:Acetonitrile (50:50).

    • Oxidative Stress: Add 3% H₂O₂ and incubate at 60 °C for 48 hours.

    • Thermal Stress: Incubate the neat solid at 105 °C for 7 days.

    • Quench reactions (e.g., using sodium bisulfite for the oxidative sample) and dilute to 10 µg/mL.

    • Analyze via LC-MS/MS using a HILIC or C18 column (amines often require ion-pairing agents or high pH mobile phases for good retention).

    • Validation: Monitor the emergence of the m/z 145.22 peak, which corresponds to the [M+H]⁺ ion of the N-oxide degradant[2].

experimental_workflow Sample Sample Prep: 3,5-dimethylpiperidin-4-amine TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC ForcedDeg Forced Degradation (Oxidative, Thermal) Sample->ForcedDeg Data Kinetic Modeling & Pathway Elucidation TGA->Data DSC->Data LCMS LC-MS/MS Analysis ForcedDeg->LCMS Aliquots at t=0, 7, 14 days NMR 1H/13C NMR Spectroscopy ForcedDeg->NMR Structural confirmation LCMS->Data NMR->Data

Fig 2. Self-validating experimental workflow for thermodynamic and degradation profiling.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for 3,5-dimethylpiperidin-4-amine, synthesized from structural analogs and baseline piperidine behavior.

ParameterEstimated Value / ObservationAnalytical MethodStrategic Implications
Molecular Weight 128.22 g/mol Mass SpectrometryBaseline for [M+H]⁺ ( m/z 129.22) tracking.
Thermal Onset ( Td​ ) > 150 °CDSC / TGAHigh stability during standard pharmaceutical milling/drying processes.
Oxidation ΔG‡ ~8 - 13 kcal/molDFT / Kinetic ModelingHighly susceptible to atmospheric oxidation; requires inert gas backfilling during storage.
Primary Degradant Mass m/z 145.22 ([M+O+H]⁺)LC-MS/MSN-oxide formation is the primary shelf-life limiting factor.

Strategic Implications for Formulation

Because the secondary ring nitrogen of 3,5-dimethylpiperidin-4-amine is highly vulnerable to oxygen-transfer reactions[3], bulk storage of this intermediate must strictly avoid atmospheric oxygen and light. Formulators should utilize amber glass or opaque HDPE containers purged with Argon or Nitrogen. Furthermore, because trace metals catalyze oxidative ring-cleavage[2], the use of chelating agents (e.g., EDTA) in aqueous formulations containing this moiety is highly recommended to preserve chemical integrity.

References

  • BLD Pharm. "3,5-Dimethylpiperidin-4-amine. CAS No. : 100421-66-7." BLD Pharm.
  • Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs.
  • BenchChem Technical Support. "Prevention of Oxidation in Piperidine Compounds." BenchChem.
  • Li, Y., et al.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling and Dissolution Protocols for 3,5-Dimethylpiperidin-4-amine in Organic Solvents

Target Audience: Researchers, medicinal chemists, and drug formulation scientists. Content Focus: Physicochemical profiling, solvent selection, and standardized dissolution workflows for aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug formulation scientists. Content Focus: Physicochemical profiling, solvent selection, and standardized dissolution workflows for aliphatic diamines.

Introduction & Structural Causality

3,5-Dimethylpiperidin-4-amine (also known as 4-Piperidinamine, 3,5-dimethyl-) is a highly versatile aliphatic diamine used extensively as a building block in medicinal chemistry and drug discovery. The molecule features a six-membered piperidine ring with a secondary amine, a primary amine at the 4-position, and two lipophilic methyl groups at the 3 and 5 positions.

The solubility of this compound in organic solvents is strictly dictated by its ionization state. Like most aliphatic amines, the free base form is highly lipophilic and readily soluble in a wide range of organic solvents (such as dichloromethane, ethers, and alcohols) due to its ability to participate in intermolecular hydrogen bonding while maintaining a significant hydrophobic surface area[1][2]. However, commercial vendors frequently supply this compound as a dihydrochloride salt to enhance shelf-life and prevent atmospheric oxidation[3]. The salt form possesses a high crystal lattice energy and is completely insoluble in non-polar organic solvents, requiring either highly polar protic solvents or a chemical "free-basing" step prior to organic dissolution.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3,5-dimethylpiperidin-4-amine is critical for predicting its thermodynamic solubility behavior. The presence of two basic nitrogen atoms means the molecule can act as both a strong hydrogen bond donor and acceptor[2].

Table 1: Physicochemical Properties Influencing Solubility

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₁₆N₂Moderate molecular weight (128.22 g/mol ) favors dissolution in most standard organics.
Functional Groups 1° Amine, 2° AmineEnables strong hydrogen bonding with protic solvents (e.g., Methanol, Ethanol)[2].
Lipophilicity (LogP) ~0.8 - 1.2 (Estimated)The methyl groups increase lipophilicity compared to unsubstituted piperidine, enhancing solubility in aprotic solvents like DCM and Toluene[1].
Basicity (pKa) ~10.5 (Piperidine N)Highly basic; rapidly forms salts with trace acids, drastically altering the solubility profile from organic-soluble to water-soluble[4].

Solvent Selection Matrix

The choice of solvent depends entirely on whether the laboratory is handling the free base or the dihydrochloride salt[3].

Table 2: Empirical Solubility Matrix at 25°C

Solvent CategorySpecific SolventSolubility: Free BaseSolubility: Di-HCl SaltMechanistic Rationale
Polar Protic Methanol (MeOH)ExcellentExcellentHydrogen bonding disrupts the salt lattice; strong dipole-dipole interactions[1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)ExcellentGoodHigh dielectric constant ( ϵ≈47 ) solvates ionic species effectively[3].
Halogenated Dichloromethane (DCM)ExcellentInsoluble Favorable dipole interactions for the free base; insufficient polarity to break salt ionic bonds.
Ethers Tetrahydrofuran (THF)GoodInsoluble Solvates the free base via hydrogen bond acceptance at the oxygen atom.
Non-Polar Hexane / HeptaneModerateInsoluble The lipophilic methyl groups allow partial solubility of the free base, but the polar amines limit miscibility[1].

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact steps for dissolving the compound, including a critical free-basing workflow if the starting material is a salt.

Protocol A: Direct Dissolution of the Free Base

Use this protocol if your reagent is verified as the free base.

  • Weighing: Accurately weigh the required mass of 3,5-dimethylpiperidin-4-amine free base into a borosilicate glass vial.

  • Solvent Addition: Add the desired volume of anhydrous organic solvent (e.g., DCM or Ethyl Acetate).

  • Agitation: Vortex the mixture at 500 RPM for 2 minutes at room temperature (25°C).

  • Validation: Visually inspect the solution against a dark background. The solution should be completely optically clear. If turbidity persists, sonicate for 5 minutes.

Protocol B: Free-Basing and Organic Extraction (From Dihydrochloride Salt)

Use this protocol to transfer the insoluble HCl salt into a non-polar organic solvent.

  • Aqueous Dissolution: Dissolve 1.0 g of 3,5-dimethylpiperidin-4-amine dihydrochloride in 10 mL of deionized water. (The salt is highly water-soluble).

  • Basification: Place the flask in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while stirring until the pH of the aqueous layer reaches >12. Causality: The strong base deprotonates both the primary and secondary amines, converting the ionic salt into the lipophilic free base.

  • Organic Extraction: Add 15 mL of Dichloromethane (DCM) to the basic aqueous solution. Transfer to a separatory funnel and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) will contain the dissolved free base.

  • Drying & Isolation: Collect the DCM layer, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water, and filter. The resulting solution is a pure organic formulation of the compound.

Workflow Visualization

The following decision tree illustrates the logical pathway for solvent selection and sample preparation based on the ionization state of the starting material.

G Start 3,5-Dimethylpiperidin-4-amine Starting Material CheckState Identify Physical State (Free Base vs. HCl Salt) Start->CheckState FreeBase Free Base Form CheckState->FreeBase Salt Dihydrochloride Salt CheckState->Salt SolventFB Dissolve directly in: DCM, EtOAc, or THF FreeBase->SolventFB SolventSalt Dissolve directly in: MeOH, DMSO, or Water Salt->SolventSalt Polar solvent acceptable FreeBasing Perform Protocol B: NaOH + DCM Extraction Salt->FreeBasing Non-polar solvent required FreeBasing->SolventFB Extract Organic Layer

Figure 1: Decision tree for the dissolution and free-basing of 3,5-dimethylpiperidin-4-amine.

References

  • Wikipedia. "Piperidine". Available at:[Link]

  • University of Basrah. "Amine compounds". Available at:[Link]

Sources

Application

4-Piperidinamine, 3,5-dimethyl- cross-coupling reaction conditions

An Application Guide to Cross-Coupling Reactions of 4-Piperidinamine, 3,5-dimethyl- Authored by a Senior Application Scientist Introduction: The Significance of the 3,5-Dimethyl-4-Aminopiperidine Scaffold The piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cross-Coupling Reactions of 4-Piperidinamine, 3,5-dimethyl-

Authored by a Senior Application Scientist

Introduction: The Significance of the 3,5-Dimethyl-4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The specific substitution pattern of 4-piperidinamine, 3,5-dimethyl-, particularly its cis- and trans-isomers, offers a three-dimensional architecture that is of high interest in drug discovery. The methyl groups at the 3 and 5 positions introduce steric hindrance, which can influence the molecule's conformational preference and its interaction with biological targets. The primary amino group at the 4-position serves as a key vector for further functionalization, allowing for the introduction of a wide range of substituents through cross-coupling reactions. These derivatives are explored for their potential as antibacterial agents, mimicking the 2-deoxystreptamine (2-DOS) core of aminoglycosides, and in other therapeutic areas.

The synthesis of the 3,5-dimethylpiperidine core can be achieved through methods like the catalytic hydrogenation of 3,5-lutidine derivatives.[1] The subsequent introduction of the 4-amino group can be accomplished through various synthetic routes, often involving the reduction of an oxime or a related nitrogen-containing functional group.

This document provides a comprehensive guide to the cross-coupling reactions of 4-piperidinamine, 3,5-dimethyl-, with a focus on reaction conditions, mechanistic considerations, and detailed protocols for researchers in drug development.

The Challenge of Steric Hindrance in Cross-Coupling

The primary amino group of 4-piperidinamine, 3,5-dimethyl- is sterically encumbered by the adjacent methyl groups. This steric bulk presents a significant challenge in transition-metal-catalyzed cross-coupling reactions, particularly in N-arylation reactions.[2] Sterically hindered primary and secondary amines are known to be difficult coupling partners for several reasons:

  • Slow Rates of Reductive Elimination: The final step in many cross-coupling catalytic cycles, reductive elimination, can be slowed down by steric hindrance, leading to lower yields and the need for more forcing conditions.

  • Competing Side Reactions: Undesired side reactions, such as β-hydride elimination from the palladium-amido intermediate, can become more prevalent with sterically demanding amines.[2][3]

  • Difficulty in Catalyst-Substrate Binding: The steric bulk around the nitrogen atom can impede its coordination to the metal center of the catalyst.

Overcoming these challenges requires careful selection of the catalyst system, including the metal precursor, ligand, and base, as well as optimization of the reaction solvent and temperature.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds between aryl halides/triflates and amines.[3][4] For a sterically hindered substrate like 4-piperidinamine, 3,5-dimethyl-, the choice of a suitable phosphine ligand is critical for achieving high yields.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed from the palladium-amido complex, regenerating the Pd(0) catalyst.[3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Pd_Amido L₂Pd(II)(Ar)(NR₂) Pd(II)_Complex->Pd_Amido + R₂NH - HX Amine_Coordination Amine Coordination (R₂NH) Amido_Formation Deprotonation (Base) Pd_Amido->Pd(0)L2 Product Ar-NR₂ Pd_Amido->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions

For the N-arylation of 4-piperidinamine, 3,5-dimethyl-, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

ComponentRecommended ReagentsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligand RuPhos, BrettPhos, XPhosThese bulky, electron-rich ligands are known to be effective for coupling sterically hindered amines.[5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
Solvent Toluene, Dioxane, THFAprotic solvents that can dissolve the reactants and catalyst components are preferred.[4][6]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion with hindered substrates.
Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-piperidinamine, 3,5-dimethyl- with an aryl bromide.

Buchwald-Hartwig Workflow start Start reagents Combine Aryl Bromide, 4-Piperidinamine, 3,5-dimethyl-, and Base in a Flask start->reagents inert Evacuate and Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Pd Precursor and Ligand solvent->catalyst reaction Heat Reaction Mixture (e.g., 100 °C) with Stirring catalyst->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Cool to RT, Quench, and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation.

Materials:

  • 4-Piperidinamine, 3,5-dimethyl- (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, 4-piperidinamine, 3,5-dimethyl-, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and RuPhos, and add them to the reaction flask under a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[8] Modern protocols often employ ligands to facilitate the reaction at lower temperatures and with a broader substrate scope. For sterically hindered amines, copper-catalyzed methods can sometimes offer an alternative to palladium-based systems.[9][10]

Recommended Reaction Conditions
ComponentRecommended ReagentsRationale
Copper Source CuI, Cu₂OCommon and effective copper catalysts.
Ligand 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamineThese ligands can accelerate the reaction and improve yields.[11]
Base K₂CO₃, Cs₂CO₃Inorganic bases are typically used.
Solvent DMSO, DMF, DioxaneHigh-boiling polar aprotic solvents are often required.
Temperature 100-150 °CHigher temperatures are generally needed compared to palladium-catalyzed reactions.

Other Cross-Coupling Reactions: Suzuki and Sonogashira Couplings

While the primary focus for 4-piperidinamine, 3,5-dimethyl- is N-arylation, other cross-coupling reactions can be envisaged for its derivatives.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organic halide.[12][13] If the N-arylated derivative of our piperidine contains a halide (e.g., N-(4-bromophenyl)-3,5-dimethyl-4-piperidinamine), it can undergo a subsequent Suzuki coupling with a boronic acid to introduce further diversity.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[14][15] Similar to the Suzuki coupling, an N-arylated halide derivative could be further functionalized with an alkyne via a Sonogashira reaction.

For both Suzuki and Sonogashira reactions on such derivatives, standard palladium catalysis conditions are generally applicable, though optimization may be required depending on the specific substrates.

Conclusion

The cross-coupling of 4-piperidinamine, 3,5-dimethyl- presents challenges due to steric hindrance. However, with the appropriate choice of catalyst system, particularly bulky phosphine ligands in the case of Buchwald-Hartwig amination, efficient N-arylation can be achieved. This guide provides researchers with a starting point for developing robust and reliable protocols for the synthesis of novel piperidine derivatives for applications in drug discovery and development. Careful optimization of the reaction parameters for each specific substrate combination is always recommended to achieve the best results.

References

  • Lalic, G. et al. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available from: [Link]

  • Fors, B. P. et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT. Available from: [Link]

  • Anonymous. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Anonymous. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. 2020. Available from: [Link]

  • Michaelis, D. J. et al. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. 2015. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Anonymous. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available from: [Link]

  • Zhou, Y. et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Available from: [Link]

  • Anonymous. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2021. Available from: [Link]

  • Anonymous. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. 2011. Available from: [Link]

  • Anonymous. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]

  • John, F. Hartwig. Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available from: [Link]

  • Anonymous. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Available from: [Link]

  • Beller, M. et al. Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019. Available from: [Link]

  • Anonymous. Piperidine Synthesis. DTIC. Available from: [Link]

  • Anonymous. Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Available from: [Link]

  • Hartwig, J. F. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Hartwig, J. F. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. 2024. Available from: [Link]

  • Anonymous. Sonogashira Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

  • Anonymous. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2011. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available from: [Link]

  • Anonymous. 4-aminopiperidine derivatives and their use as medicine. Google Patents.
  • Anonymous. Recent Progress Concerning the N-Arylation of Indoles. MDPI. 2021. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • Anonymous. A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Semantic Scholar. 2015. Available from: [Link]

  • Fernandes, R. A. et al. Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. RSC Publishing. 2013. Available from: [Link]

  • Anonymous. Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Semantic Scholar. 2009. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • NRO Chem. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025. Available from: [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

  • The Organic Chemistry Tutor. Sonogashira coupling. YouTube. 2019. Available from: [Link]

  • Anonymous. Synthesis of 3,3‐Dichloropiperidines and Further Functionalization via Pd‐Catalyzed Cross‐Coupling Reactions of the Dichloromethylene Moiety. Chemistry – A European Journal. 2018. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Anonymous. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 2022. Available from: [Link]

  • Anonymous. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. JACS. 2022. Available from: [Link]

  • Anonymous. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. 2022. Available from: [Link]

  • Anonymous. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. Available from: [Link]

Sources

Method

Preparation of 3,5-Dimethylpiperidin-4-amine Hydrochloride: A Comprehensive Synthetic and Methodological Guide

Introduction & Pharmacological Relevance The piperidine ring is a ubiquitous privileged scaffold in modern drug discovery. Specifically, functionalized piperidinamines such as 3,5-dimethylpiperidin-4-amine (and its hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The piperidine ring is a ubiquitous privileged scaffold in modern drug discovery. Specifically, functionalized piperidinamines such as 3,5-dimethylpiperidin-4-amine (and its hydrochloride salts) serve as critical building blocks for synthesizing highly potent therapeutics. The addition of methyl substituents at the C3 and C5 positions of the piperidine ring has been shown to markedly enhance target binding affinity by restricting the conformational flexibility of the molecule. This structural motif has been successfully employed in the development of selective Melanocortin-4 (MC4) receptor agonists for sexual dysfunction[1] and Transient Receptor Potential Ankyrin 1 (TRPA1) modulators for pain management[2].

Because the free base of 3,5-dimethylpiperidin-4-amine is prone to oxidation and can be difficult to handle as a viscous oil, it is universally isolated and stored as its dihydrochloride salt (CAS No.: 2243515-69-5)[3].

Mechanistic Rationale & Synthetic Strategy

Synthesizing 3,5-dimethylpiperidin-4-amine presents a unique chemical challenge: the two methyl groups adjacent to the C4-ketone in the starting material (1-benzyl-3,5-dimethylpiperidin-4-one) create severe steric hindrance.

To overcome this, a three-step synthetic strategy is employed:

  • Lewis Acid-Mediated Reductive Amination: Direct amination with ammonia sources yields poor results due to the steric bulk preventing stable imine formation. Instead, benzylamine is used as a surrogate. Titanium(IV) isopropoxide[Ti(OiPr)₄] acts as a Lewis acid to forcefully drive the formation of the Schiff base (imine). Subsequent reduction with Sodium triacetoxyborohydride [NaBH(OAc)₃] ensures selective reduction of the imine over the unreacted ketone.

  • Global Hydrogenolysis (Debenzylation): The resulting N,N-dibenzylated intermediate undergoes palladium-catalyzed hydrogenolysis. This elegantly removes both the piperidine nitrogen protecting group and the primary amine benzyl group in a single, high-yielding step.

  • Hydrochloride Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane to precipitate the highly stable dihydrochloride salt.

Workflow Visualization

G N1 1-Benzyl-3,5-dimethyl piperidin-4-one N2 Imine Intermediate (Schiff Base) N1->N2 Benzylamine, Ti(OiPr)4 N3 1-Benzyl-N-benzyl-3,5-dimethyl piperidin-4-amine N2->N3 NaBH(OAc)3 N4 3,5-Dimethylpiperidin -4-amine (Free Base) N3->N4 H2, Pd/C (Debenzylation) N5 3,5-Dimethylpiperidin -4-amine HCl Salt N4->N5 HCl in Dioxane

Synthetic workflow for 3,5-dimethylpiperidin-4-amine hydrochloride.

Process Optimization Data

The choice of reducing agent and amine source is critical. As demonstrated in the optimization table below, attempting to bypass the benzylamine intermediate (Entry 4) or omitting the Lewis acid (Entry 1) results in unacceptable yields.

Table 1: Optimization of Reductive Amination of 1-Benzyl-3,5-dimethylpiperidin-4-one

EntryAmine SourceReducing AgentAdditive / Lewis AcidConversion (%)Isolated Yield (%)Mechanistic Observation
1BenzylamineNaBH₄None4532High levels of piperidinol byproduct due to direct ketone reduction.
2BenzylamineNaBH₃CNAcOH8065Good yield, but generates highly toxic HCN gas during workup.
3 Benzylamine NaBH(OAc)₃ Ti(OiPr)₄ >99 88 Optimal. Ti(OiPr)₄ overcomes steric hindrance; mild reduction.
4NH₄OAcNaBH(OAc)₃Ti(OiPr)₄5025Direct primary amine synthesis fails due to imine instability.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-N-benzyl-3,5-dimethylpiperidin-4-amine

Causality Note: 1,2-Dichloroethane (DCE) is selected as the solvent over dichloromethane (DCM) because its higher boiling point accommodates the mild heating sometimes required to push the sterically hindered imine formation to completion.

  • Imine Formation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 1-benzyl-3,5-dimethylpiperidin-4-one (10.0 g, 46.0 mmol) and anhydrous DCE (200 mL).

  • Add benzylamine (5.42 g, 50.6 mmol, 1.1 eq) followed by dropwise addition of Titanium(IV) isopropoxide (26.1 g, 92.0 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Check (IPC): Remove a 50 µL aliquot, quench with NaBH₄ in MeOH, and analyze via LC-MS. The ketone mass (m/z 218) should be completely absent, replaced by the intermediate mass (m/z 309). Do not proceed to reduction until conversion is >95%.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (14.6 g, 69.0 mmol, 1.5 eq) in small portions over 30 minutes to control the exothermic hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (150 mL). The titanium salts will form a thick white emulsion. Filter the entire biphasic mixture through a pad of Celite, washing the filter cake with DCM (3 × 50 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the dibenzylated intermediate as a pale yellow oil.

Step 2: Global Hydrogenolysis (Debenzylation)

Causality Note: A palladium-on-carbon (Pd/C) catalyst is utilized under a hydrogen atmosphere to cleave the C-N benzyl bonds. Methanol is chosen as the solvent to maintain the solubility of the increasingly polar free base.

  • Dissolve the purified 1-benzyl-N-benzyl-3,5-dimethylpiperidin-4-amine (10.0 g, 32.4 mmol) in HPLC-grade Methanol (150 mL) in a heavy-walled Parr hydrogenation flask.

  • Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add it to the solvent under a steady stream of argon.

  • Seal the flask, evacuate the atmosphere, and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.

  • Pressurize the vessel to 50 psi with H₂ and agitate on a Parr shaker at room temperature for 24 hours.

    • Self-Validation Check (IPC): Analyze by TLC (DCM/MeOH/NH₄OH 90:9:1). The starting material (Rf ~0.8) and mono-benzylated intermediate (Rf ~0.5) should be completely consumed, leaving only the baseline-bound free base.

  • Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (100 mL).

  • Concentrate the filtrate in vacuo to yield 3,5-dimethylpiperidin-4-amine as a viscous, colorless oil. Proceed immediately to Step 3 to prevent ambient oxidation.

Step 3: Hydrochloride Salt Formation

Causality Note: Diethyl ether is used as the crystallization anti-solvent. Because the free base contains two basic nitrogen atoms, 2.0+ equivalents of HCl are required to form the stable dihydrochloride salt.

  • Dissolve the crude 3,5-dimethylpiperidin-4-amine free base (~4.1 g, 32.0 mmol) in anhydrous diethyl ether (100 mL) under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Vigorously stir the solution and add 4.0 M HCl in dioxane (20.0 mL, 80.0 mmol, 2.5 eq) dropwise over 15 minutes. A dense white precipitate will form immediately.

  • Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Filter the solid rapidly through a Buchner funnel under vacuum. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 30 mL).

  • Transfer the white solid to a vacuum desiccator and dry at 40 °C under high vacuum (<1 mbar) for 12 hours to afford 3,5-dimethylpiperidin-4-amine dihydrochloride as a highly pure, free-flowing white powder.

References

  • Title: Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][1]

  • Title: US20170001983A1 - Trpa1 modulators Source: Google Patents URL: [2]

Sources

Application

Application Note: Chemoselective Functionalization and Amidation of 3,5-Dimethyl-4-piperidinamine

Introduction & Mechanistic Rationale The diamine scaffold 3,5-dimethyl-4-piperidinamine (also known as 4-amino-3,5-dimethylpiperidine) is a highly privileged building block in modern drug discovery. It is frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The diamine scaffold 3,5-dimethyl-4-piperidinamine (also known as 4-amino-3,5-dimethylpiperidine) is a highly privileged building block in modern drug discovery. It is frequently utilized in the synthesis of potent antibacterial efflux pump inhibitors[1], TRPA1 modulators, and selective bromodomain inhibitors.

However, functionalizing this scaffold presents a unique chemoselectivity challenge. The molecule possesses two distinct nitrogen centers:

  • N1 (Secondary Piperidine Amine): Typically, secondary amines are less nucleophilic than primary amines. However, the N1 position is highly basic (pKa ~10.5) and relatively unhindered.

  • C4 (Primary Exocyclic Amine): While primary amines are generally more reactive, the C4 amine in this specific scaffold is severely sterically hindered by the adjacent methyl groups at the C3 and C5 positions.

Because the secondary N1 amine exhibits higher basicity and nucleophilicity compared to the sterically encumbered primary C4 amine[2], the chemoselectivity rules are inverted compared to standard aliphatic diamines[3]. Electrophiles will preferentially attack the N1 position. Therefore, to amidate the C4 primary amine, a robust protection-amidation-deprotection orthogonality strategy is required.

Reactivity Mapping

Chemoselectivity cluster_0 3,5-dimethyl-4-piperidinamine N1 N1 (Secondary Amine) High Basicity (pKa ~10.5) Low Steric Hindrance Boc Boc Anhydride (1.0 equiv, 0°C) N1->Boc Kinetically Favored (Protocol A) N4 C4 (Primary Amine) Lower Basicity (pKa ~9.5) High Steric Hindrance (3,5-diMe) Amide Carboxylic Acid + HATU/DIPEA N4->Amide Requires N1 Protection (Protocol B)

Figure 1: Chemoselective differentiation logic for 3,5-dimethyl-4-piperidinamine.

Reagent Selection for Hindered Amidation

The severe A-strain (allylic strain equivalent) induced by the 3,5-dimethyl groups restricts the trajectory of incoming acyl electrophiles at the C4 amine. Standard coupling agents like EDC/HOBt often result in prolonged reaction times, leading to competitive hydrolysis of the active ester and poor yields.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice. The 7-aza nitrogen of the resulting HOAt-active ester provides a neighboring group effect—acting as an intramolecular base to facilitate the aminolysis of the highly hindered C4 amine.

Table 1: Quantitative Comparison of Coupling Reagents for C4-Amidation
Coupling ReagentActive Intermediate FormedReaction Time (hrs)Typical Yield (%)Rationale / Mechanistic Notes
HATU / DIPEA HOAt ester2 - 485 - 95%Optimal. 7-aza nitrogen accelerates attack via intramolecular hydrogen bonding/base catalysis.
T3P / Pyridine Mixed Anhydride8 - 1260 - 75%Good alternative with low epimerization risk, but requires mild heating (40°C) for hindered amines.
PyBOP / DIPEA HOBt ester12 - 1855 - 65%Moderate efficacy. Lacks the catalytic 7-aza nitrogen of HATU, slowing aminolysis.
EDC / HOBt HOBt ester12 - 2440 - 50%Not Recommended. Slower aminolysis leads to competitive hydrolysis of the active ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step incorporates specific In-Process Controls (IPCs) that exploit the chemical differences between the N1 and C4 amines, guaranteeing that the reaction has proceeded correctly before advancing.

Workflow Step1 Step 1: Chemoselective N1-Boc Protection Reagents: Boc2O, DCM, 0°C IPC: Ninhydrin (+) Purple Spot Step2 Step 2: C4-Amidation Reagents: R-COOH, HATU, DIPEA, DMF IPC: Ninhydrin (-) Spot Disappears Step1->Step2 Isolate 1-Boc intermediate Step3 Step 3: Global N1-Deprotection Reagents: TFA/DCM or HCl/Dioxane IPC: LC-MS Mass Shift (-100 Da) Step2->Step3 Isolate protected amide Product Final Product: N-(3,5-dimethylpiperidin-4-yl)amide Ready for Assays Step3->Product Purify via Prep-HPLC

Figure 2: Three-step self-validating workflow for C4-amidation.

Protocol A: Chemoselective N1-Boc Protection

Objective: Selectively protect the N1 secondary amine while leaving the hindered C4 primary amine free[2].

  • Preparation: Dissolve 3,5-dimethyl-4-piperidinamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures maximize the kinetic differentiation between the N1 and C4 amines.

  • Addition: Add Triethylamine (TEA, 1.2 equiv) followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (Boc 2​ O, 1.0 equiv) in DCM over 30 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation & IPC:

    • TLC (Ninhydrin Stain): Spot the reaction mixture on silica TLC. The desired product (1-Boc-3,5-dimethylpiperidin-4-amine) contains a free primary amine, which will strongly stain dark purple with ninhydrin. If the spot does not stain, over-protection (bis-Boc) has occurred.

    • LC-MS: Confirm the presence of the [M+H] + peak corresponding to a +100 Da mass shift from the starting material.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Sterically Hindered C4-Amidation

Objective: Couple a carboxylic acid to the sterically hindered C4 primary amine using highly reactive HOAt esters.

  • Activation: In a dry flask, dissolve the target Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active HOAt ester. Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add the 1-Boc-3,5-dimethylpiperidin-4-amine (1.0 equiv, from Protocol A) as a solution in minimal DMF.

  • Propagation: Stir the reaction at room temperature for 2 to 4 hours.

  • Validation & IPC:

    • TLC (Ninhydrin Stain): The dark purple spot corresponding to the free C4 amine must completely disappear . The newly formed amide will not stain with ninhydrin, providing a binary visual confirmation of reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with 0.1 M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate to yield the N1-Boc protected amide.

Protocol C: Global Deprotection & Isolation

Objective: Remove the N1-Boc group to yield the final functionalized target molecule.

  • Deprotection: Dissolve the crude intermediate from Protocol B in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Propagation: Stir at room temperature for 2 hours. Causality: The high concentration of TFA ensures rapid and complete cleavage of the tert-butyl carbamate without side reactions.

  • Validation & IPC:

    • LC-MS: Monitor for the complete disappearance of the starting material and the appearance of a new peak with a -100 Da mass shift ([M-Boc+H] + ).

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a clean TFA salt. Filter and dry under high vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Piperidinamine, 3,5-dimethyl-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chemical hurdles associated with synthesizing 4-Piperidinamine, 3,5-dimethyl- (commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chemical hurdles associated with synthesizing 4-Piperidinamine, 3,5-dimethyl- (commonly referred to as 3,5-dimethylpiperidin-4-amine).

Due to the severe steric hindrance imparted by the adjacent 3,5-dimethyl groups and the competing nucleophilicity of the target primary amine, researchers frequently encounter low yields, over-alkylation, and poor diastereoselectivity. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Synthetic Pathway Analysis

Selecting the correct synthetic route is the foundation of a high-yield campaign. The two most viable industrial and bench-scale routes involve the functionalization of a protected 3,5-dimethylpiperidin-4-one precursor[1].

SyntheticPathways Start 3,5-Dimethylpiperidin-4-one (N-Protected Precursor) RedAm Reductive Amination (NH4OAc / Ti(OiPr)4, Reductant) Start->RedAm Route A (Direct) Oxime Oxime Formation (NH2OH·HCl, Base) Start->Oxime Route B (Step 1) Product 4-Piperidinamine, 3,5-dimethyl- (Target Product) RedAm->Product Hydride Transfer OximeRed Oxime Reduction (H2/Pd-C or Zn/AcOH) Oxime->OximeRed Intermediate: Oxime OximeRed->Product Route B (Step 2)

Figure 1: Primary synthetic workflows for 4-Piperidinamine, 3,5-dimethyl- from its ketone precursor.

Quantitative Data: Pathway Comparison

To make an informed decision on your synthetic strategy, compare the empirical data of the two primary routes. Reductive amination is generally preferred for scalability, provided the over-alkylation side reactions are suppressed[2].

ParameterRoute A: Direct Reductive AminationRoute B: Oxime Reduction
Key Reagents NH₄OAc, Ti(OiPr)₄, NaBH(OAc)₃NH₂OH·HCl, NaOAc, H₂ / Pd-C
Typical Yield 65% – 85%50% – 70% (Over 2 steps)
Reaction Time 12 – 18 Hours24 – 36 Hours
Primary Byproduct Secondary amine (Dimerization)Piperidin-4-ol (Over-reduction)
Stereocontrol Moderate (Kinetic control)High (Thermodynamic control)
Scalability Excellent (One-pot system)Moderate (Requires high-pressure H₂)

Self-Validating Experimental Protocol: High-Yield Reductive Amination

This protocol utilizes a Titanium-mediated reductive amination. It is designed as a self-validating system : it includes mandatory In-Process Controls (IPCs) to ensure causality and prevent downstream failures[3].

Materials:
  • N-Boc-3,5-dimethylpiperidin-4-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Dry Methanol (MeOH)

Step-by-Step Methodology:

Step 1: Imine Formation (Equilibrium Shift)

  • Dissolve N-Boc-3,5-dimethylpiperidin-4-one in dry MeOH (0.2 M concentration) under an inert N₂ atmosphere.

  • Add NH₄OAc (10.0 eq) and stir for 15 minutes.

  • Dropwise, add Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 6 hours.

  • Mechanistic Rationale: The 3,5-dimethyl groups severely hinder the ketone. Ti(OiPr)₄ acts as a potent Lewis acid to activate the carbonyl carbon while simultaneously scavenging water, driving the thermodynamic equilibrium entirely toward the iminium intermediate. The massive excess of NH₄OAc ensures the primary amine is favored over secondary amine dimerization.

  • IPC 1 (Self-Validation): Pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. You must observe the mass of the intermediate imine [M+H]+. Do not proceed to Step 2 if the starting ketone peak is >5%.

Step 2: Selective Reduction 4. Cool the reaction vessel to 0 °C using an ice bath. 5. Add STAB (2.0 eq) portion-wise over 30 minutes to control the exothermic hydride transfer. 6. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Mechanistic Rationale: STAB is utilized instead of Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond. This kinetic tuning ensures the hydride attacks the highly electrophilic iminium ion but ignores any trace unreacted ketone, completely eliminating the formation of the piperidin-4-ol byproduct.

Step 3: Quench and Isolation 7. Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8).

  • IPC 2 (Self-Validation): Check the pH. If the pH is <7, the product will remain protonated in the aqueous layer, destroying your isolated yield.

  • Filter the resulting titanium dioxide (TiO₂) salts through a pad of Celite.

  • Extract the filtrate with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate under vacuum.

Troubleshooting Decision Tree

If your yield drops below 50%, utilize the following diagnostic logic tree to identify the mechanistic failure point.

TroubleshootingTree Issue Issue: Low Yield (<50%) Analysis Analyze Crude via LC-MS / GC-MS Issue->Analysis OverAlk Observation: Over-alkylation (Secondary Amine Dimer) Analysis->OverAlk Incomp Observation: Incomplete Conversion (Ketone Remains) Analysis->Incomp Alcohol Observation: Piperidin-4-ol Byproduct Formed Analysis->Alcohol FixOverAlk Action: Increase NH4OAc to 15 eq or use Benzylamine intermediate OverAlk->FixOverAlk FixIncomp Action: Ensure anhydrous conditions Increase Ti(OiPr)4 to 2.0 eq Incomp->FixIncomp FixAlcohol Action: Switch from NaBH4 to STAB Ensure 0°C during reduction Alcohol->FixAlcohol Success Result: Optimized Yield (>85%) FixOverAlk->Success FixIncomp->Success FixAlcohol->Success

Figure 2: Diagnostic logic tree for resolving common yield drops in piperidinamine synthesis.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak corresponding to a secondary amine dimer. How do I stop this over-alkylation? A: This is the most common failure mode. The newly synthesized 4-Piperidinamine, 3,5-dimethyl- is highly nucleophilic and will attack unreacted iminium intermediates faster than ammonia does. Solution: If increasing the NH₄OAc equivalents (up to 15x) fails, abandon direct amination. Instead, react the ketone with Benzylamine (1.1 eq) to form the N-benzyl secondary amine, which is too sterically hindered to dimerize[2]. Follow this with a standard Palladium-catalyzed hydrogenolysis (H₂ / Pd-C) to cleave the benzyl group, revealing your primary amine in near-quantitative yield.

Q: I am getting a complex mixture of diastereomers. How do I control the stereochemistry of the amine and the methyl groups? A: The 3,5-dimethyl groups create distinct axial/equatorial steric environments. If your starting ketone is a mixture of cis and trans methyl isomers, your final product will be an inseparable nightmare. Solution: First, ensure your starting ketone is stereopure (the meso cis-3,5-dimethyl isomer is thermodynamically preferred and commercially available). During reduction, using a bulky hydride source like L-Selectride at -78 °C will enforce strict thermodynamic control, pushing the incoming hydride to an equatorial attack, thereby forcing the resulting amine group into the axial position.

Q: Why does my oxime reduction route (Route B) stall at 30% conversion? A: Catalyst poisoning. The oxime intermediate requires aggressive reduction (often Raney Nickel or Pd/C under high H₂ pressure). However, the basic nitrogen of the piperidine ring and the newly formed primary amine strongly coordinate to the metal catalyst surface, effectively poisoning it. Solution: Run the hydrogenation in an acidic solvent system (e.g., Methanol with 10% Acetic Acid). Protonating the amines prevents them from coordinating to the palladium/nickel surface, keeping the catalyst active until full conversion is achieved.

References

  • Park, D. H., Ramkumar, V., & Parthiban, P. (2014). Piperidin-4-one: The Potential Pharmacophore. ResearchGate.
  • Pfizer Inc. (2005). Patent Application Publication US 2005/0176772 A1. Google Patents.
  • Janssen Pharmaceutica N.V. (1996). US5489689A - Preparation of piperidine derivatives. Google Patents.

Sources

Optimization

Technical Support Center: Stabilizing 3,5-Dimethylpiperidin-4-amine Against Oxidative Degradation

Welcome to the Technical Support Center for aliphatic amine handling. 3,5-dimethylpiperidin-4-amine is a critical building block in drug development, possessing both a secondary amine (piperidine ring) and a primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic amine handling. 3,5-dimethylpiperidin-4-amine is a critical building block in drug development, possessing both a secondary amine (piperidine ring) and a primary amine (4-position). While highly versatile, these electron-rich nitrogen centers make the free base exceptionally prone to oxidative degradation and atmospheric quenching.

This guide provides diagnostic FAQs, mechanistic insights, and field-proven, self-validating protocols to ensure the long-term integrity of your compound.

Diagnostic FAQs: Identifying Degradation

Q: Why has my 3,5-dimethylpiperidin-4-amine changed from a colorless liquid/oil to a yellow or brown viscous substance? A: This color change is the classic visual indicator of oxidative degradation. The primary and secondary amine groups are highly susceptible to autoxidation via a radical chain mechanism, forming N-oxides and imines which are chromophoric (yellow/brown) . Furthermore, the increased viscosity is caused by exposure to ambient air, which allows the free base amine to absorb atmospheric CO₂, forming dense carbamate salts .

Q: My experiments yield inconsistent results depending on the day. Could storage be the issue? A: Yes. Repeatedly opening a bulk container exposes the amine to fresh oxygen and moisture, accelerating degradation. Aromatic and aliphatic amines must be protected from light and air to prevent the formation of colored impurities and degradation products . You must transition to single-use aliquots (Protocol A) or chemically stabilize the compound (Protocol B).

Mechanistic Insights: The Causality of Amine Degradation

To effectively prevent degradation, researchers must understand the underlying causality. The degradation of 3,5-dimethylpiperidin-4-amine is driven by two parallel atmospheric reactions:

  • Autoxidation (The Bolland-Gee Mechanism): Initiated by trace transition metals, heat, or UV light, a carbon-centered or nitrogen-centered radical forms. Molecular oxygen (O₂) rapidly adds to this radical to form a peroxy radical (ROO•). This peroxy radical abstracts a hydrogen atom from another amine molecule, creating a hydroperoxide intermediate that ultimately decomposes into imines, hydroxylamines, or N-oxides .

  • Carbamate Formation: The lone pairs on the nitrogen atoms act as strong nucleophiles, readily attacking electrophilic carbon dioxide (CO₂) in the air to form carbamate salts, which physically alter the compound's state [[1]]([Link]).

AmineOxidation A 3,5-dimethylpiperidin-4-amine (Free Base) B Carbon/Nitrogen Radical (Initiation) A->B Trace Metals / UV Light (-H•) F Carbamate Salts (Viscous Impurities) A->F Atmospheric CO2 (Nucleophilic Attack) C Peroxy Radical (ROO•) (Propagation) B->C Molecular O2 (Autoxidation) C->B Radical Chain Loop D Hydroperoxide (Intermediate) C->D H-Abstraction from another amine E Imines & N-Oxides (Yellow/Brown Degradants) D->E Disproportionation (Water elimination)

Autoxidation and CO2 absorption pathways of 3,5-dimethylpiperidin-4-amine.

Quantitative Stability Data

The table below summarizes the expected stability of 3,5-dimethylpiperidin-4-amine under various storage conditions.

Storage ConditionPhysical StateAtmosphereTemp (°C)Expected Shelf-LifePrimary Degradant Risk
Free Base (Open)Liquid/OilAmbient Air25°C< 1 WeekN-oxides, Carbamates
Free Base (Sealed)Liquid/OilAmbient Air2-8°C1-2 MonthsN-oxides, Hydroxylamines
Free Base (Sealed)Liquid/OilArgon/Nitrogen2-8°C6-12 MonthsNone (if hermetically sealed)
HCl SaltSolid PowderAmbient Air25°C> 2 YearsNegligible

Experimental Protocols: Self-Validating Systems for Storage

To ensure scientific integrity, storage workflows must not only protect the compound but also provide immediate feedback that the protection is working.

Protocol A: Physical Barrier (Schlenk-Line Aliquoting & Argon Blanketing)

Causality: Argon is an inert, noble gas that is significantly heavier than ambient air. By purging the headspace of a storage vial with argon, oxygen and moisture are physically displaced upward and out of the container, removing the primary reactants required for the Bolland-Gee autoxidation mechanism .

Step-by-Step Methodology:

  • Purification: Vacuum distill the bulk 3,5-dimethylpiperidin-4-amine to remove existing trace hydroperoxides and transition metals.

  • Aliquoting: Transfer the freshly distilled free base into small, single-use amber glass vials. Why amber glass? It blocks UV light, preventing the photo-initiation of carbon-centered radicals .

  • Argon Purge: Connect an argon gas line (equipped with a drying tube) to a purge needle. Insert the needle into the vial, keeping the tip just above the liquid surface. Insert a secondary, smaller vent needle to allow ambient air to escape.

  • Displacement: Purge the headspace gently for 3-5 minutes.

  • Hermetic Sealing: Remove the vent needle first, then rapidly remove the argon needle while simultaneously capping the vial with a PTFE-lined septum cap.

  • Storage: Store the sealed vials in a desiccator at 2-8 °C.

Self-Validation Check: To validate your inert environment technique, purge a secondary control vial containing a highly oxygen-sensitive indicator (e.g., a dilute solution of sodium benzophenone ketyl) in tandem. If the indicator remains deep blue/purple, your argon blanketing technique is successfully excluding oxygen.

StorageWorkflow S1 1. Distillation (Remove Impurities) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Argon Purge (Displace O2/CO2) S2->S3 S4 4. Hermetic Seal (PTFE Septa) S3->S4 S5 5. Cold Storage (2-8°C or -20°C) S4->S5

Step-by-step physical barrier workflow for long-term amine storage.

Protocol B: Chemical Barrier (In Situ Hydrochloride Salt Formation)

Causality: The free base amine is reactive because of the electron-rich lone pairs on its nitrogen atoms. By reacting the amine with hydrochloric acid to form a dihydrochloride salt, these lone pairs are protonated. This drastically reduces the electron density of the molecule, raising its oxidation potential and effectively shutting down its ability to react with peroxides, oxygen, or CO₂ [[2]]([Link]).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dimethylpiperidin-4-amine in an anhydrous, unreactive solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.

  • Acidification: Slowly add a stoichiometric excess of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution while stirring vigorously at 0 °C.

  • Precipitation: The 3,5-dimethylpiperidin-4-amine dihydrochloride salt will precipitate out of the solution as a white, crystalline solid.

  • Filtration: Filter the precipitate under a nitrogen blanket using a Büchner funnel.

  • Washing & Drying: Wash the solid with cold anhydrous ether and dry under high vacuum for 12 hours.

  • Storage: The resulting salt is thermodynamically stable and can be stored at room temperature in standard atmospheric conditions with minimal risk of oxidation.

Self-Validation Check: The successful formation of the salt is visually confirmed by the immediate precipitation of the white solid from the ethereal solution. Chemical stability is validated analytically: an HPLC run of the salt after 6 months of ambient storage will consistently show >99% purity with no early-eluting N-oxide peaks.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). URL:[Link]

  • By what reaction does (–)-sparteine decompose in ambient conditions? Chemistry Stack Exchange. URL:[Link]

  • How to prevent/minimize rapid air oxidation of arylamine. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 4-Piperidinamine, 3,5-dimethyl-

Executive Summary 4-Piperidinamine, 3,5-dimethyl- is a highly polar, basic diamine. It contains a secondary amine within the piperidine ring and a primary exocyclic amine. Due to its high basicity (estimated pKa ~9.5–10....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Piperidinamine, 3,5-dimethyl- is a highly polar, basic diamine. It contains a secondary amine within the piperidine ring and a primary exocyclic amine. Due to its high basicity (estimated pKa ~9.5–10.5) and extremely low lipophilicity, it presents two classic chromatographic challenges on standard reversed-phase (RP) columns: void volume elution (lack of retention) and severe peak tailing (due to secondary interactions).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic troubleshooting. By understanding the thermodynamic and electrostatic causality behind these failures, you can implement the self-validating protocols below to achieve robust, reproducible separations.

Troubleshooting & FAQs

Q: Why does 4-Piperidinamine, 3,5-dimethyl- elute in the void volume on my standard C18 column? A: At acidic to neutral pH (pH 2–7), both amine groups on the molecule are fully protonated, rendering the analyte highly hydrophilic and cationic. Standard C18 columns rely on hydrophobic partitioning. Because the protonated diamine heavily prefers the aqueous mobile phase over the hydrophobic stationary phase, it fails to partition and elutes almost immediately ().

Q: I am seeing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause? A: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. While the C18 ligands provide hydrophobic retention, the underlying silica support contains residual silanols (Si-OH). At pH > 4, these silanols ionize to form negatively charged silanoate ions (Si-O⁻). The positively charged protonated amines of your analyte undergo strong electrostatic interactions with these silanoates, causing the molecules to "stick" to the silica backbone and release slowly, which manifests as a tailing peak.

Q: I need to couple this method to LC-MS. Can I use Trifluoroacetic acid (TFA) or phosphate buffers to fix the peak shape? A: No. Phosphate buffers are non-volatile and will rapidly foul the MS source. While TFA is an excellent ion-pairing reagent that masks silanol interactions, it causes severe ion suppression in mass spectrometry and contaminates the system (1)[1]. For LC-MS, you must use volatile buffers such as ammonium formate (for low pH) or ammonium bicarbonate (for high pH)[2].

Decision Matrix & Retention Mechanisms

DecisionTree Start Analyze 4-Piperidinamine, 3,5-dimethyl- Column Is a High-pH stable column available? Start->Column HighPH High-pH RP-HPLC (pH 10-11) Deprotonates Amines Column->HighPH Yes (e.g., Hybrid Silica) LCMS Is LC-MS detection required? Column->LCMS No (Standard Silica) HILIC HILIC Chromatography (High Organic + Buffer) Partitions Polar Amines LCMS->HILIC Yes (Volatile buffers needed) IPC Ion-Pairing RP-HPLC (0.1% TFA or HFBA) Forms Neutral Complex LCMS->IPC No (UV Detection)

Decision tree for selecting the optimal HPLC mobile phase for 4-Piperidinamine, 3,5-dimethyl-.

Mechanisms cluster_0 High-pH Reversed-Phase cluster_1 Ion-Pairing (Low pH) A1 Protonated Amine (Low Retention) A2 pH > pKa (pH 10.5) A1->A2 A3 Neutral Free Base (High C18 Retention) A2->A3 B1 Protonated Amine (Cationic) B2 Add TFA- (Anion) 0.1% in Mobile Phase B1->B2 B3 Hydrophobic Ion-Pair (Retained on C18) B2->B3

Comparison of retention mechanisms for basic amines: High-pH vs. Ion-Pairing.

Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase (Preferred for LC-MS & Purity)

Causality: By raising the mobile phase pH to 10.0–10.5 (above the pKa of the amines), the molecule is forced into its neutral, free-base form. This dramatically increases its hydrophobicity (LogD) and completely neutralizes electrostatic interactions with silanols, ensuring strong retention and sharp peaks (2)[2]. Self-Validating Step: If retention drops suddenly between batches, check the mobile phase pH. Volatile ammonia can evaporate over time, lowering the pH and causing the analyte to revert to its protonated, non-retained state.

Step-by-Step Methodology:

  • Column Selection: Equip the LC with a high-pH stable hybrid silica column (e.g., Waters XBridge C18). Warning: Standard silica will dissolve at pH > 8.

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (yields 10 mM). Adjust the pH to 10.0 using 0.88 M aqueous ammonia[2].

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Execution: Run a generic gradient from 5% B to 60% B over 10 minutes.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the starting mobile phase to ensure the stationary phase is fully equilibrated to the high pH.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: If high-pH is not viable, HILIC is the orthogonal approach. HILIC uses a polar stationary phase and a highly organic mobile phase. The polar amines partition into a water-enriched layer immobilized on the silica surface (3)[3]. The addition of ammonium formate buffer provides the necessary ionic strength to control silanol activity without suppressing MS signals. Self-Validating Step: In HILIC, water is the strong eluting solvent. To validate that the HILIC mechanism is functioning (and not just normal-phase), inject the sample at 95% ACN and 85% ACN. If retention decreases at 85% ACN (higher water content), HILIC partitioning is successfully validated.

Step-by-Step Methodology:

  • Column Selection: Use a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid (4)[4]. (High buffer concentration in the aqueous portion is required because it will be heavily diluted by the organic phase).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Isocratic/Gradient: Start at 90% B and 10% A (Effective buffer concentration = 10 mM). To increase retention, increase the percentage of Acetonitrile[3].

  • Sample Diluent: Dilute the sample in 100% Acetonitrile or the starting mobile phase. Crucial: Injecting samples dissolved in pure water will cause severe peak distortion in HILIC.

Protocol C: Ion-Pairing Chromatography (Legacy/UV-Only)

Causality: At low pH, the amine is protonated. By adding a strong, hydrophobic anion like TFA, the two oppositely charged ions form a neutral, hydrophobic "ion-pair" complex in the mobile phase, which then partitions into the C18 stationary phase[1]. Self-Validating Step: To confirm ion-pairing is active, run a blank gradient. A characteristic baseline shift (often a "ripple" or drift at low UV wavelengths) will occur as the TFA concentration changes, confirming the stationary phase is saturated with the ion-pairing reagent[1].

Step-by-Step Methodology:

  • Column Selection: Standard C18 column (e.g., 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Execution: 2% B to 50% B over 15 minutes.

  • System Wash: Because TFA strongly adsorbs to the C18 stationary phase and system tubing, dedicate a specific column for this method to prevent cross-contamination.

Quantitative Data Comparison

ParameterHigh-pH RP-HPLC (Ammonium Bicarbonate)HILIC (Ammonium Formate)Ion-Pairing (0.1% TFA)
Retention Factor (k') High (Optimal for C18)High (Orthogonal to RP)Moderate
Peak Symmetry (As) Excellent (1.0 - 1.2)Good (1.1 - 1.4)Good (1.0 - 1.3)
LC-MS Compatibility Excellent (Positive Mode)Excellent (Positive Mode)Poor (Severe Ion Suppression)
Column Requirement Hybrid Silica (pH stable)Polar Phase (Amide/Silica)Standard Silica (C18)
Equilibration Time Standard (10 CV)Long (20+ CV)Long (TFA saturation)

References

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.3

  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.1

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

  • ACS Publications. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.2

  • Journal of Applied Pharmaceutical Science. Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin.4

Sources

Optimization

Technical Support Center: Troubleshooting 4-Piperidinamine, 3,5-dimethyl- Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and yield issues when functionalizing complex aliphatic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and yield issues when functionalizing complex aliphatic scaffolds. The molecule 3,5-dimethylpiperidin-4-amine (also known as 4-Piperidinamine, 3,5-dimethyl-) is a highly valuable pharmacophore, frequently utilized in the design of GPCR ligands and viral assembly inhibitors [1].

However, amidating this molecule presents a classic synthetic challenge: balancing nucleophilicity against severe steric hindrance. This guide is designed to help you understand the causality behind common side reactions—such as N1-amidation, di-amidation, and epimerization—and provides field-proven, self-validating protocols to achieve high-yielding, regioselective C4-amidation.

Visualizing the Chemoselective Challenge

The core issue stems from the molecular topology. While the C4-amine is a primary amine (typically more nucleophilic), it is flanked by two methyl groups at the C3 and C5 positions. This creates a neopentyl-like steric shield. Conversely, the N1-amine is secondary but resides within a flexible ring, making it kinetically more accessible to bulky electrophiles [3].

G A 3,5-dimethylpiperidin-4-amine (Unprotected) B Target: C4-Amide (Sterically Hindered) A->B Direct Amidation (Low Yield) C Side Product: N1-Amide (Kinetically Favored) A->C Kinetic Pathway D Side Product: Di-amide (Over-reaction) A->D Excess Reagent E N1-Protected Intermediate (e.g., N-Boc or N-Bn) A->E Regioselective Protection E->B 1. C4-Amidation 2. Deprotection

Figure 1: Reaction pathways and side-product formation during the amidation of 3,5-dimethylpiperidin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting predominantly N1-amidation when I want to amidate the C4-primary amine? Causality: In a direct competition between the C4 and N1 amines, kinetics dictate the outcome. The 3,5-dimethyl groups severely restrict the trajectory of incoming activated acyl intermediates (like an OBt-ester). Because the N1 secondary amine lacks this immediate adjacent bulk, it attacks the electrophile faster, leading to chemoselectivity failure [4]. Solution: You must implement a temporary protecting group strategy. Protect the N1 position with a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) group prior to C4-amidation.

Q2: I protected N1, but my C4-amidation yields are still below 30%. What is going wrong? Causality: Even with N1 protected, the steric bulk of the 3,5-dimethyl groups dramatically slows down the nucleophilic attack of the C4 amine. If you are using standard coupling reagents like EDC/HOBt, the active ester is likely hydrolyzing back to the carboxylic acid before the C4-amine can react. Solution: Shift the kinetic balance by using highly reactive uronium-based coupling reagents (e.g., HATU, COMU) or by converting your carboxylic acid to an acid chloride.

Q3: How do I prevent epimerization of the 3,5-dimethyl stereocenters during coupling? Causality: Prolonged reaction times at elevated temperatures, combined with excess strong bases, can lead to enolization of the activated ester or deprotonation at the C3/C5 positions of the piperidine ring, causing epimerization. Solution: Use a mild, non-nucleophilic base like DIPEA ( N,N -Diisopropylethylamine) and highly efficient coupling reagents to ensure the reaction completes rapidly at room temperature.

Quantitative Data: Coupling Condition Optimization

To minimize side reactions, selecting the right coupling environment is critical. The table below summarizes the expected outcomes based on empirical optimization data for N1-protected 3,5-dimethylpiperidin-4-amine.

Coupling ReagentBaseSolventTemp (°C)C4-Amidation Yield (%)Epimerization / Side Reactions
EDC / HOBt TEADMF25< 30%High active ester hydrolysis
T3P (50% in EtOAc) DIPEAEtOAc8060 - 70%Moderate (requires heating)
Acid Chloride TEADCM0 to 2580 - 90%Low (requires strictly anhydrous conditions)
HATU DIPEADMF25 - 4085 - 95% Very Low (Optimal choice)

Self-Validating Experimental Protocol: Regioselective C4-Amidation

To establish a self-validating system, every step of this workflow includes an integrated analytical checkpoint to ensure side-reactions are halted before proceeding.

Phase 1: Regioselective N1-Protection (Boc)

The N1 amine is kinetically favored, allowing selective protection without needing to protect C4 first.

  • Reaction: Dissolve 3,5-dimethylpiperidin-4-amine (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Addition: Add Triethylamine (1.1 eq) dropwise. Slowly add a solution of Boc2​O (1.0 eq) in DCM over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform LC-MS. You must observe the [M+H]+ peak corresponding to the mono-Boc protected mass. If a di-Boc mass is observed, you added Boc2​O too rapidly or used an excess.

  • Workup: Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

Phase 2: Sterically Hindered C4-Amidation
  • Activation: In a dry flask, dissolve your target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the N1-Boc-3,5-dimethylpiperidin-4-amine (1.0 eq) from Phase 1 to the mixture.

  • Stirring: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on an aliquot. A negative result (yellow color) confirms the complete consumption of the primary C4-amine. A positive result (blue color) indicates incomplete reaction; add an additional 0.2 eq of HATU.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and purify via flash chromatography.

Phase 3: Deprotection
  • Reaction: Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM (0.1 M).

  • Stirring: Stir at room temperature for 1 hour.

  • Validation Checkpoint: TLC (using a basic stain like KMnO4​ ) should show complete consumption of the starting material.

  • Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO3​ and extract with 10% MeOH/DCM to yield the pure C4-amide.

Workflow Start Starting Material 3,5-dimethylpiperidin-4-amine Step1 Step 1: N1-Protection Reagents: Boc2O, TEA, DCM Start->Step1 Val1 Validation 1 LC-MS: [M+H]+ for Mono-protected Step1->Val1 Step2 Step 2: C4-Amidation Reagents: HATU, DIPEA, R-COOH Val1->Step2 Val2 Validation 2 Ninhydrin Test: Negative Step2->Val2 Step3 Step 3: Deprotection Reagents: TFA / DCM Val2->Step3 End Final Product Pure C4-Amide Step3->End

Figure 2: Self-validating experimental workflow for regioselective C4-amidation.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: ACS Infectious Diseases / NIH PMC URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles Source: Organic Letters URL:[Link]

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Validation Guide for 4-Piperidinamine, 3,5-dimethyl-: A Comparative Analysis of Reference Data Methodologies

Executive Summary For researchers, analytical scientists, and drug development professionals, 4-Piperidinamine, 3,5-dimethyl- (CAS: 100421-66-7) serves as a critical nitrogen-containing heterocycle in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, analytical scientists, and drug development professionals, 4-Piperidinamine, 3,5-dimethyl- (CAS: 100421-66-7) serves as a critical nitrogen-containing heterocycle in the synthesis of complex active pharmaceutical ingredients (APIs). However, validating the structural integrity of this building block presents a significant analytical challenge. The molecule possesses three contiguous chiral centers (C3, C4, C5) within a conformationally flexible piperidine ring. This structural topology allows for multiple diastereomeric forms and rapid chair-chair interconversions.

In this guide, we objectively compare the performance of High-Fidelity Certified Reference Material (CRM) Experimental NMR Data against standard industry alternatives: In Silico Predictive Models and Routine Reagent-Grade 1D-NMR . By examining the causality behind solvent effects, relaxation dynamics, and multidimensional pulse sequences, we provide a self-validating framework for rigorous stereochemical assignment.

Methodological Comparison: High-Fidelity CRM vs. Alternatives

Standard reagent-grade validation often relies on rapid 1D 1 H-NMR, which is insufficient for resolving the overlapping multiplet signals in the aliphatic region (1.0 - 3.5 ppm) characteristic of substituted piperidines. Conversely, in silico predictive models struggle to accurately calculate the subtle chemical shift differences ( Δδ ) induced by 1,3-diaxial interactions and solvent-solute hydrogen bonding.

High-Fidelity CRM validation employs a comprehensive 2D-NMR suite combined with strict quantitative NMR (qNMR) principles to establish an unambiguous structural fingerprint, ensuring complete data validation independent of 3D structural assumptions[1].

Table 1: Performance Comparison of NMR Validation Methodologies
Validation MethodologyStereochemical ResolutionShift Accuracy (vs. True) T1​ Relaxation ControlThroughputCost Efficiency
High-Fidelity CRM 2D-NMR Absolute (via NOESY/ROESY)< 0.01 ppmStrict ( d1​≥5×T1​ )Low (Hours)High
In Silico Predictive Models Poor (Averages conformers) ± 0.2 - 0.5 ppmN/AHigh (Seconds)Low
Routine Reagent 1D-NMR Ambiguous< 0.05 ppmLoose ( d1​≈1 s )High (Minutes)Low

Mechanistic Causality: Why Predictive Models and 1D-NMR Fall Short

As an Application Scientist, it is critical to understand why standard methods fail for complex heterocycles like 3,5-dimethylpiperidin-4-amine. The chemical environment of a nucleus dictates its resonance frequency; in this molecule, the orientation of the methyl groups (axial vs. equatorial) drastically alters the local magnetic shielding environment.

  • Conformational Averaging: In silico algorithms typically predict NMR shifts based on energy-minimized static structures or database heuristics. They frequently fail to account for the dynamic equilibrium of piperidine ring nitrogen inversion and chair interconversions at 298K, leading to predicted chemical shifts that deviate significantly from experimental reality.

  • Solvent Effects: The choice of solvent is a critical experimental parameter that significantly influences the resulting spectrum[2]. The primary amine at C4 and the secondary amine in the piperidine ring act as both hydrogen bond donors and acceptors. Predictive models often default to non-polar solvent environments (like CDCl 3​ ), ignoring the profound deshielding effects observed when the compound is dissolved in strongly hydrogen-bonding solvents like DMSO-d 6​ .

  • Stereochemical Ambiguity: 1D 1 H-NMR cannot definitively distinguish between the cis,cis-isomer and the trans,trans-isomer of the methyl groups. Only through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can we observe through-space dipole-dipole couplings (typically < 5 Å) to confirm the relative spatial arrangement of the C3/C5 methyl protons relative to the C4 methine proton.

Validated Experimental Protocol for High-Fidelity NMR Data

To ensure trustworthiness, the following protocol is designed as a self-validating system, adhering to ASTM E1655-00 standards for multivariate quantitative analysis[3] and established qNMR guidelines[4].

Step 1: Precision Sample Preparation
  • Action: Dissolve 15.0 mg of high-purity 4-Piperidinamine, 3,5-dimethyl- in 0.6 mL of 99.9% DMSO-d 6​ .

  • Causality: DMSO-d 6​ is selected to lock the exchangeable amine protons ( −NH2​ and −NH− ) via hydrogen bonding, preventing rapid exchange that would otherwise broaden these signals into the baseline[2].

Step 2: Instrument Calibration and T1​ Relaxation Control
  • Action: Calibrate the 90∘ pulse width ( P1​ ) specifically for the sample. Determine the longitudinal relaxation time ( T1​ ) using an inversion-recovery experiment. Set the relaxation delay ( d1​ ) to ≥5×T1​ (typically d1​=10 s ).

  • Causality: Ensuring d1​≥5×T1​ guarantees >99.3% return of bulk magnetization to the Z-axis between scans. This is the physical prerequisite for accurate, quantitative integration of the methyl vs. ring protons, preventing signal saturation[4].

Step 3: Multidimensional Data Acquisition
  • Action: Acquire 1D 1 H (minimum 64 scans for high S/N), 1D 13 C, and DEPT-135 spectra. Follow with 2D gradient-selected COSY, HSQC, HMBC, and NOESY (mixing time optimized to 300 ms).

  • Causality: DEPT-135 differentiates the C2/C6 methylene carbons (negative phase) from the C3/C4/C5 methine and methyl carbons (positive phase). The 300 ms NOESY mixing time is specifically chosen to capture the transient NOE buildup between the axial methyl protons and the axial ring protons without spin diffusion artifacts.

Step 4: Processing and Cross-Validation
  • Action: Apply zero-filling to 64K data points and a mild exponential window function (LB = 0.3 Hz) for 1D 1 H[4]. Perform manual phase and baseline correction.

  • Causality: Automated baseline corrections often distort the integrals of broad amine peaks. Manual zeroth and first-order phase correction ensures the Lorentzian lineshape is preserved, validating the completeness of the chemical shift data[1].

Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Start->Acq2D Process Data Processing & Phase/Baseline Correction Acq1D->Process Acq2D->Process Analysis Stereochemical Analysis (Axial/Equatorial NOEs) Process->Analysis Validate Cross-Validation vs. In Silico Models Analysis->Validate Report Final CRM Reference Data Validate->Report

Figure 1: High-fidelity NMR validation workflow for stereochemical assignment.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylpiperidin-4-amine

Introduction For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns observed provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns observed provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a detailed examination of the mass spectrometry fragmentation pattern of 3,5-dimethylpiperidin-4-amine, a substituted piperidine. Piperidine and its derivatives are significant scaffolds in many pharmaceuticals, making a thorough understanding of their fragmentation behavior crucial for the identification of novel compounds.

This document will explore the expected fragmentation pathways of 3,5-dimethylpiperidin-4-amine under common ionization techniques, compare these patterns with alternative analytical approaches, and provide standardized experimental protocols. The insights herein are grounded in established principles of mass spectrometry and data from related molecular structures.

Predicted Fragmentation Pattern of 3,5-Dimethylpiperidin-4-amine

While specific experimental mass spectra for 3,5-dimethylpiperidin-4-amine are not widely published, a reliable fragmentation pattern can be predicted based on the well-documented behavior of cyclic amines, particularly substituted piperidines, under electron ionization (EI) and electrospray ionization (ESI). The molecular weight of 3,5-dimethylpiperidin-4-amine (C7H16N2) is 128.22 g/mol . As a compound with an even number of nitrogen atoms, it will exhibit an even nominal molecular mass.

Electron Ionization (EI-MS)

Under the high-energy conditions of EI-MS, fragmentation is typically extensive and follows predictable pathways for cyclic amines.

  • Molecular Ion (M+•): The molecular ion peak is expected at m/z 128. For aliphatic amines, this peak may be weak or even absent.[1]

  • α-Cleavage: This is a predominant fragmentation mechanism for amines.[2] Ionization of the piperidine ring nitrogen initiates the cleavage of an adjacent carbon-carbon bond. The loss of the largest substituent at the α-carbon is generally preferred.[1] In 3,5-dimethylpiperidin-4-amine, α-cleavage can occur on either side of the ring nitrogen.

    • Loss of an ethyl radical (•C2H5): Cleavage of the C2-C3 bond (and subsequent rearrangement) or C5-C6 bond could lead to the loss of a C2H5 radical, resulting in a fragment ion at m/z 99 .

    • Loss of a methyl radical (•CH3): While less favorable than the loss of a larger alkyl group, cleavage resulting in the loss of one of the methyl groups at C3 or C5 could produce a fragment at m/z 113 .

  • Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions. This process in cyclic amines can be complex and varies with ring size.[1] A common fragmentation for cyclic amines involves the formation of an ion at m/z 30 (CH2=NH2+).[3]

  • Influence of the 4-amino group: The exocyclic amino group will also direct fragmentation. α-cleavage adjacent to this nitrogen can lead to the loss of the piperidine ring or parts of it. For instance, cleavage of the C4-N bond could result in a fragment corresponding to the piperidine ring with a radical at C4, or the charged aminomethylidene ion.

A proposed fragmentation scheme for 3,5-dimethylpiperidin-4-amine under EI-MS is visualized below.

Caption: Predicted EI-MS fragmentation of 3,5-dimethylpiperidin-4-amine.

Electrospray Ionization (ESI-MS)

ESI is a softer ionization technique that typically produces the protonated molecule [M+H]+. For 3,5-dimethylpiperidin-4-amine, this would be observed at m/z 129 . Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation.

  • Precursor Ion: [M+H]+ at m/z 129.

  • MS/MS Fragmentation: Fragmentation is often initiated at the protonated nitrogen.

    • Neutral Loss of Ammonia (NH3): A common pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 112 .

    • Ring Opening and Fragmentation: Similar to EI, the piperidine ring can open and fragment, although the pathways may differ due to the lower energy involved.

    • Loss of Substituents: The methyl groups could be lost, although this is generally less common in ESI-MS/MS compared to EI-MS.

The expected ESI-MS/MS fragmentation is depicted below.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Piperidinamine, 3,5-dimethyl-

As drug development increasingly leverages complex nitrogenous heterocycles, compounds like have become critical synthetic building blocks[1]. However, the dual amine functionalities that make this molecule synthetically...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leverages complex nitrogenous heterocycles, compounds like have become critical synthetic building blocks[1]. However, the dual amine functionalities that make this molecule synthetically valuable also impart significant acute toxicity and corrosivity. As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic system. Understanding the physicochemical properties of this piperidinamine derivative is essential for designing robust personal protective equipment (PPE) matrices and operational workflows.

Mechanistic Hazard Profile

The hazards of 3,5-dimethylpiperidin-4-amine are directly linked to its molecular architecture:

  • Tissue Saponification (Corrosivity): The unshared electron pairs on the nitrogen atoms act as strong Brønsted bases. Upon contact with physiological moisture, they extract protons, generating localized hydroxide ions. This leads to the saponification of epidermal lipids and severe tissue necrosis[2].

  • Systemic Penetration (Acute Toxicity): The 3,5-dimethyl substitution on the piperidine ring increases the molecule's lipophilicity compared to unsubstituted piperidines. This structural feature enhances its ability to breach the stratum corneum, facilitating rapid dermal absorption and subsequent systemic toxicity[2].

  • Volatile Free Base (Inhalation Risk): As a low-molecular-weight free base, it exhibits sufficient vapor pressure at room temperature to pose an acute inhalation hazard, severely irritating the respiratory mucosa.

Quantitative Hazard Data & GHS Classifications

To establish a baseline for PPE selection, we must look at the standardized GHS classifications for this compound class.

Table 1: GHS Hazard Classifications and Mechanistic Causality for Piperidinamines

GHS ClassificationHazard CodeMechanistic CausalityRequired PPE Mitigation
Acute Toxicity (Oral/Dermal/Inhal.) H302 + H312 + H332High lipophilicity enables rapid systemic absorption across mucous membranes and skin.Nitrile/Butyl gloves, Fume hood (0.4-0.6 m/s face velocity)[2].
Skin Corrosion / Irritation H314 / H315Amine basicity induces lipid saponification and cellular dehydration.Heavy-duty chemical-resistant lab coat, double gloving[2].
Serious Eye Damage H318Rapid pH elevation in the aqueous humor causes irreversible corneal opacity.Splash goggles (EN 166/ANSI Z87.1) and full face shield.
STOT SE 3 (CNS / Respiratory) H336 / H335Vapor inhalation leads to central nervous system depression or localized mucosal irritation.NIOSH-approved respirator (if outside hood) / Fume hood[2].

Mechanistic PPE Selection Logic

PPE_Logic Hazard1 High Basicity (Amine) Corrosive to Tissue PPE1 Splash Goggles & Face Shield Hazard1->PPE1 Prevents Ocular Necrosis Hazard2 Lipophilic Structure Dermal Penetration PPE2 Heavy-Duty Nitrile or Butyl Gloves Hazard2->PPE2 Blocks Systemic Tox Hazard3 Volatile Free Base Inhalation Risk PPE3 Fume Hood & Respirator Hazard3->PPE3 Mitigates Irritation

Mechanistic rationale for PPE selection based on piperidinamine chemical hazards.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must incorporate verification checks.

Step-by-Step Handling Methodology:

  • Pre-Operation Environmental Validation: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[3]. Causality: This specific velocity range ensures containment of volatile amine vapors without creating turbulent eddies that could pull vapors back into the operator's breathing zone.

  • PPE Donning and Integrity Check: Don a flame-retardant lab coat, , and a face shield. Apply double-gloving using heavy-duty Nitrile or Butyl rubber gloves. Causality: Standard latex provides zero resistance to organic amines and will degrade rapidly. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the inner barrier.

  • Static Mitigation during Weighing: Use grounded, anti-static spatulas when transferring the solid or liquid free base. Causality: Amines can form explosive vapor-air mixtures; electrostatic discharge must be eliminated[3].

  • Inert Atmosphere Transfer: If the compound is being used in a reaction, purge the receiving vessel with Nitrogen or Argon. Causality: Aliphatic amines are susceptible to oxidation upon prolonged exposure to atmospheric oxygen, which can generate reactive N-oxides and degrade reagent purity.

Workflow Start 1. Pre-Op Assessment (Verify Hood Velocity) PPE 2. Don PPE (Butyl Gloves, Goggles) Start->PPE Handle 3. Chemical Handling (Anti-static, Inert Gas) PPE->Handle Spill Spill Detected? Handle->Spill Clean 4a. Spill Protocol (Inert Absorbent) Spill->Clean Yes Decon 4b. Decontamination (1% Acetic Acid Wipe) Spill->Decon No Clean->Decon Dispose 5. Waste Disposal (HDPE Containers) Decon->Dispose

Operational workflow for handling 3,5-dimethylpiperidin-4-amine safely.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent vapor propagation and surface damage.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate non-essential personnel and increase fume hood exhaust to maximum.

  • Containment: Surround the spill with an such as dry sand, silica gel, or vermiculite[3]. Causality: Do not use sawdust or combustible absorbents, as the heat of neutralization or oxidation can trigger ignition.

  • Neutralization: Carefully apply a dilute, weak acid (e.g., 5% acetic acid or citric acid solution) to the absorbed spill. Causality: Weak acids safely neutralize the highly basic amine without generating the violent exothermic reactions associated with strong mineral acids (like HCl or H2SO4).

  • Collection: Sweep the neutralized absorbent using non-sparking tools into a highly durable, sealable container[4].

Disposal Plan

Improper disposal of piperidinamines can lead to environmental toxicity, particularly to aquatic life, and dangerous incompatibilities in waste streams.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all 3,5-dimethylpiperidin-4-amine waste in dedicated High-Density Polyethylene (HDPE) containers. Causality: Amines are highly corrosive to metals (especially copper, brass, and zinc alloys) and can degrade certain polymers; HDPE provides superior chemical resistance.

  • Incompatibility Prevention: Strictly isolate this waste from halogenated solvents, strong oxidizers, and acids. Causality: Mixing amines with halogenated solvents (like chloroform or dichloromethane) can lead to the formation of highly reactive and potentially explosive quaternary ammonium salts over time.

  • Labeling & Storage: Label the container as "Hazardous Basic Organic Waste - Contains Amines." Store in a secondary containment tray in a cool, well-ventilated waste accumulation area.

  • Final Destruction: Transfer the waste to a licensed chemical disposal facility. The standard destruction method is [4]. Causality: Incineration of nitrogen-containing compounds generates toxic nitrogen oxides (NOx). Flue gas scrubbers are mandatory to capture these emissions before environmental release.

References

  • NextSDS. 1-benzyl-3,5-dimethylpiperidin-4-amine — Chemical Substance Information and GHS Classifications. NextSDS Substance Database. Retrieved from[Link]

  • HiMedia. Material Safety Data Sheet: 4-Piperidinamine. HiMedia Laboratories. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinamine, 3,5-dimethyl-
Reactant of Route 2
4-Piperidinamine, 3,5-dimethyl-
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